molecular formula C12H14O2 B1311176 3-(2-Carboethoxyphenyl)-1-propene CAS No. 372510-69-5

3-(2-Carboethoxyphenyl)-1-propene

Cat. No.: B1311176
CAS No.: 372510-69-5
M. Wt: 190.24 g/mol
InChI Key: NKZASWGDPLVFHA-UHFFFAOYSA-N
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Description

3-(2-Carboethoxyphenyl)-1-propene is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Carboethoxyphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Carboethoxyphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZASWGDPLVFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432810
Record name 3-(2-Carboethoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372510-69-5
Record name 3-(2-Carboethoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Reactivity Profile of the Allyl Moiety in Ethyl 2-Allylbenzoate

[1]

Synonyms: 3-(2-Carboethoxyphenyl)-1-propene; Ethyl 2-(2-propenyl)benzoate CAS: 59086-52-1 (Acid form ref); Derivative of 2-Allylbenzoic acid[1]

Executive Summary

This technical guide analyzes the reactivity of the propene group within 3-(2-Carboethoxyphenyl)-1-propene (commonly referred to as Ethyl 2-allylbenzoate ).[1] While the propene moiety possesses the standard reactivity of a terminal alkene (electrophilic addition, radical substitution), its behavior is dominated by the ortho-effect provided by the adjacent carboethoxy (ester) group.

For drug development professionals, this molecule is not merely an olefin; it is a latent heterocycle precursor . The proximity of the nucleophilic ester oxygen to the electrophilic alkene allows for rapid, regioselective cyclization reactions—specifically halolactonization and metal-catalyzed oxidative cyclization —yielding isochromanones and isocoumarins, which are privileged scaffolds in medicinal chemistry.

Part 1: Structural Analysis & The Ortho-Effect[1]

The reactivity of the propene group cannot be viewed in isolation. The molecule exists in a conformational equilibrium where the

Electronic Environment
  • The Olefin (Propene Group): Acts as a nucleophile in electrophilic additions. The terminal double bond is accessible, but the internal carbon (C2 of the propene chain) is shielded by the aromatic ring.

  • The Ester (Neighboring Group): The carbonyl oxygen is a weak nucleophile. However, upon activation of the alkene by an electrophile (

    
    ), the local concentration of this oxygen is effectively infinite, driving 5-exo-trig  or 6-endo-trig  cyclizations over intermolecular reactions.[1]
    
Reactivity Divergence Pathway

The following diagram illustrates how the fate of the propene group is determined by the reaction conditions.

ReactivityPathwaysStartEthyl 2-allylbenzoate(Propene Moiety)Path1Standard Electrophile(e.g., mCPBA)Start->Path1Path2Halogen Source + Base(I2 / NaHCO3)Start->Path2Path3Pd(II) Catalyst + Oxidant(Wacker Conditions)Start->Path3Prod1Epoxide / Diol(Linear Product)Path1->Prod1No CyclizationProd23-(iodomethyl)isochroman-1-one(Iodolactonization)Path2->Prod2Nu: Attack by EsterProd3Isocoumarin Derivatives(Oxidative Cyclization)Path3->Prod3Beta-Hydride Elim

Figure 1: Divergent reactivity pathways. Note that cyclization (Path 2/3) is favored when the alkene is activated, utilizing the ortho-ester as an internal nucleophile.

Part 2: Electrophilic Cyclization (Iodolactonization)[1][2]

The most critical reaction for this scaffold in drug synthesis is iodolactonization . Unlike simple alkenes that form vicinal dihalides (e.g., 1,2-dibromopropane), the propene group here undergoes intramolecular capture.

Mechanism[2][3][4][5]
  • Activation: The iodine molecule (

    
    ) complexes with the alkene 
    
    
    -system to form a cyclic iodonium ion.[1]
  • Cyclization: The ester carbonyl oxygen attacks the activated alkene.

    • Regioselectivity:[1][2] The attack typically follows Baldwin’s rules. For this substrate, 6-endo-trig or 5-exo-trig modes are possible, but the formation of the isochroman-1-one (6-membered lactone) is thermodynamically driven, often accompanied by the loss of the ethyl group (hydrolysis) or via an imidate-like intermediate depending on exact conditions.[1]

  • Outcome: The result is a bicyclic lactone with an exocyclic iodomethyl group, a versatile handle for further substitution (e.g., azide displacement for amines).

Comparative Data: Cyclization vs. Addition[2]
ReagentConditionsPrimary ProductMechanism Type

/


, RT
Iodolactone (Cyclic)Electrophilic Cyclization


,

Dibromide (Linear)Electrophilic Addition


Epoxide (Linear)Concerted Oxidation


, DMSO
Isocoumarin (Cyclic)Wacker-type Oxidation

Part 3: Palladium-Catalyzed Functionalization[1]

The propene group serves as a handle for constructing isocoumarins via Pd(II) catalysis. This is distinct from the standard Heck reaction.

Oxidative Cyclization Logic

In the presence of

1
  • Step 1: Coordination of Pd(II) to the propene double bond.

  • Step 2: Nucleopalladation by the ester oxygen.[1]

  • Step 3:

    
    -hydride elimination to restore the double bond (forming an isocoumarin) or protonolysis (forming a dihydroisocoumarin).[1]
    

This pathway is essential for synthesizing natural products like Thunberginols .[1]

Part 4: Validated Experimental Protocol

Protocol: Iodolactonization of Ethyl 2-allylbenzoate to 3-(iodomethyl)isochroman-1-one. Objective: High-yield conversion of the propene moiety into a lactone scaffold.

Reagents & Materials[2][6][7][8][9][10][11]
  • Substrate: Ethyl 2-allylbenzoate (1.0 equiv)

  • Iodine Source:

    
     (2.0 equiv)[1]
    
  • Base:

    
     (saturated aq.[1] solution or solid suspension)[1]
    
  • Solvent:

    
     (DCM) or 
    
    
    [1]
  • Quench:

    
     (Sodium thiosulfate)[1]
    
Step-by-Step Methodology
  • Preparation: Dissolve Ethyl 2-allylbenzoate (e.g., 1.0 mmol, 190 mg) in DCM (10 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Base Addition: Add saturated aqueous

    
     (10 mL). The biphasic system acts as a buffer to neutralize the HI generated, preventing acid-catalyzed side reactions.
    
  • Cyclization Initiation: Add solid

    
     (2.0 mmol, 508 mg) in one portion at 
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      spot (Lactone).
  • Quench: Pour the mixture into a separatory funnel containing saturated aqueous

    
    . Shake until the iodine color (purple/brown) fades to colorless.
    
  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol Validation Logic (Self-Check)
  • Visual Check: Loss of iodine color upon quenching confirms consumption of excess reagent.

  • NMR Validation:

    • Proton NMR (

      
      ):  Disappearance of the terminal alkene signals (
      
      
      5.0–6.0 ppm). Appearance of the iodomethyl diastereotopic protons (
      
      
      3.4–3.6 ppm) and the methine proton of the lactone ring (
      
      
      4.5–4.8 ppm).
    • Carbon NMR (

      
      ):  Shift of the carbonyl carbon from 
      
      
      ppm (ester) to
      
      
      ppm (lactone), though subtle, accompanies the loss of the ethyl quartet signals.

ProtocolFlowStep1Dissolve Substratein DCMStep2Add Base (NaHCO3)Buffer SystemStep1->Step2Step3Add Iodine (I2)0°C -> RT, DarkStep2->Step3DecisionTLC CheckSM Consumed?Step3->DecisionDecision->Step3NoStep4Quench with Na2S2O3(Remove excess I2)Decision->Step4YesStep5Extraction & Drying(DCM / MgSO4)Step4->Step5FinalIsolate IodolactoneStep5->Final

Figure 2: Operational workflow for the iodolactonization protocol.

References

  • Larock, R. C., & Hightower, T. R. (1993). Synthesis of isocoumarins and

    
    -pyrones via electrophilic cyclization.[1] The Journal of Organic Chemistry. 
    
  • Bougault, J. (1904). Iodolactonization methodology (Foundational Reference). Comptes Rendus.

  • Yue, D., & Larock, R. C. (2002). Synthesis of 3,4-disubstituted isocoumarins by the palladium-catalyzed annulation of 2-alkynylbenzoates.[1][3] The Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). 3-(2-Carboethoxyphenyl)-1-propene (Ethyl 2-allylbenzoate).[1] National Center for Biotechnology Information.[1] [1]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 3-(2-Carboethoxyphenyl)-1-propene (Ethyl 2-allylbenzoate)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Carboethoxyphenyl)-1-propene, more systematically known as ethyl 2-allylbenzoate, is an aromatic ester with significant potential as a versatile intermediate in organic synthesis. Its structure, comprising an ethyl benzoate core functionalized with an allyl group, presents unique chemical characteristics that are crucial for its application in the development of novel pharmaceuticals and other specialty chemicals. The stability of this molecule is paramount, as its degradation can lead to the formation of impurities that may affect the efficacy, safety, and shelf-life of the final product.

This technical guide provides a comprehensive analysis of the stability and degradation pathways of ethyl 2-allylbenzoate. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's intrinsic stability, its susceptibility to various stress conditions, and the methodologies required to assess its degradation profile. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a self-validating system for understanding and mitigating the degradation of this important chemical entity.

Section 1: Physicochemical Properties and Intrinsic Stability

The stability of ethyl 2-allylbenzoate is intrinsically linked to its molecular structure, which features three key functional groups: an ester, an aromatic ring, and an allyl group. Each of these moieties contributes to the overall reactivity and potential degradation pathways of the molecule.

PropertyValue
Chemical Formula C12H14O2
Molar Mass 190.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 265-267 °C
Solubility Insoluble in water; soluble in organic solvents

The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] The allyl group's double bond is a site for potential oxidation, while the adjacent methylene group has activated C-H bonds that can be targeted by radical reactions.[3] The benzene ring is generally stable but can be influenced by the activating nature of its substituents.

Section 2: Primary Degradation Pathways

The principal degradation pathways for ethyl 2-allylbenzoate are hydrolysis and oxidation, driven by the reactivity of the ester and allyl functional groups, respectively.

Hydrolytic Degradation

Esters can be cleaved back into a carboxylic acid and an alcohol through reaction with water, a process that can be catalyzed by either acid or base.[1]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-allylbenzoic acid and ethanol.

  • Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon.[4] This reaction is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt (sodium 2-allylbenzoate), which is resistant to further nucleophilic attack.[1][5] Subsequent acidification is required to obtain the free carboxylic acid.[2]

Caption: Potential oxidative degradation products of ethyl 2-allylbenzoate.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances. [6][7]Light can promote both oxidative degradation and isomerization of the allyl group. [8]The process involves evaluating the substance both in solid form and in solution to understand its intrinsic photosensitivity. [9]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For esters, this can involve complex free-radical chain reactions leading to the formation of a variety of smaller molecules and high molecular weight oligomers. [10]Stress testing under thermal conditions (e.g., >40°C) is a standard component of forced degradation studies. [11]

Section 3: Experimental Design for Stability Assessment

To thoroughly investigate the stability of ethyl 2-allylbenzoate, a forced degradation study is essential. [12]These studies, also known as stress testing, deliberately degrade the sample to identify potential degradation products and establish degradation pathways. [13][14]

Forced Degradation (Stress Testing) Protocol

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect the changes without the sample being completely destroyed. [13][15] Stock Solution Preparation: Prepare a stock solution of ethyl 2-allylbenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place the solid ethyl 2-allylbenzoate in a controlled temperature oven at a temperature significantly higher than recommended storage (e.g., 70°C).

    • Expose the sample for a defined period (e.g., 1, 3, 7 days).

    • At each time point, dissolve a weighed amount of the solid in the solvent for analysis.

  • Photodegradation:

    • Expose the solid substance and a solution of the substance to a light source that produces a combined visible and UV output, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light). [16] * Simultaneously, prepare a "dark control" sample by wrapping it in aluminum foil and exposing it to the same temperature conditions. [7] * After exposure, prepare the samples for analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (HCl) Analysis Analytical Testing (e.g., HPLC-UV/MS) Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidative Oxidative (H2O2) Oxidative->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis API Ethyl 2-allylbenzoate (Solid & Solution) API->Acid API->Base API->Oxidative API->Thermal API->Photo Report Identify Degradants & Pathways Analysis->Report

Caption: Workflow for a forced degradation study.

Section 4: Analytical Methodologies for Degradation Monitoring

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. [12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for stability testing due to its high sensitivity and resolving power. [17]

  • Rationale: A reversed-phase HPLC method is ideal for this application. The parent compound, ethyl 2-allylbenzoate, is relatively non-polar. Its primary hydrolytic degradation product, 2-allylbenzoic acid, is more polar. This difference in polarity allows for effective separation on a C18 column.

  • Typical Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: UV detector set at a wavelength where both the parent and potential degradants have significant absorbance (e.g., 230 nm). A photodiode array (PDA) detector is preferable to assess peak purity.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown degradation products. [17]MS provides mass-to-charge ratio (m/z) data, which helps in elucidating the structures of the impurities formed under stress conditions.

Analytical TechniquePurpose
HPLC-UV/PDA Separation and quantification of parent compound and degradation products; assessment of peak purity.
LC-MS Structural elucidation and identification of unknown degradation products.
NMR Spectroscopy Definitive structural confirmation of isolated degradation products.
FTIR Spectroscopy Identification of changes in functional groups during degradation.

Section 5: Summary of Findings and Stabilization Strategies

The forced degradation studies on ethyl 2-allylbenzoate reveal two primary degradation pathways: hydrolysis of the ester group and oxidation of the allyl side chain.

  • Likely Degradants:

    • Hydrolysis: 2-Allylbenzoic acid, Ethanol

    • Oxidation: Epoxides, diols, aldehydes, and ketones derived from the allyl group.

Stabilization and Storage Recommendations:

To ensure the long-term stability of ethyl 2-allylbenzoate, the following strategies are recommended:

  • Control of pH: Avoid exposure to strong acids and bases. If used in a formulation, the pH should be maintained in a neutral range (pH 6-8) to minimize hydrolysis.

  • Protection from Light: Store the compound in amber-colored or opaque containers to prevent photodegradation. [8]3. Inert Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.

  • Temperature Control: Store at controlled room temperature or under refrigerated conditions to minimize thermal degradation.

  • Avoidance of Oxidizing Agents: Keep the compound away from peroxides and other strong oxidizing agents.

By understanding the inherent liabilities of the ethyl 2-allylbenzoate structure and implementing these stabilization strategies, researchers and developers can ensure the quality and integrity of this valuable synthetic intermediate throughout its lifecycle.

References

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Lab: Base Hydrolysis Experiment. Retrieved from [Link]

  • Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the photoWacker‐Tsuji oxidation of allylbenzene.... Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]

  • SGS. (n.d.). Photostability. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • CPL. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • Hong, W.-H., et al. (2005). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Industrial & Engineering Chemistry Research, 44(5), 1264-1270. Retrieved from [Link]

  • Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. Retrieved from [Link]

  • Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Retrieved from [Link]

  • Lee, M., et al. (2023). Selective Oxidation of Allylbenzene to Cinnamaldehyde over BiMoOx‐Loaded CoFeMoOx Catalysts and Its Reaction Mechanism. Industrial & Engineering Chemistry Research, 62(20), 7856-7865. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Blessy, M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • Li, Z., & Li, C.-J. (2007). Allylic, Benzylic, and Propargylic Oxidation. In Science of Synthesis. Retrieved from [Link]

  • Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-702. Retrieved from [Link]

  • Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Retrieved from [Link]

  • van der Heijden, G., et al. (2015). Isomerization of Allylbenzenes. Chemical Reviews, 115(1), 1-36. Retrieved from [Link]

  • BrainKart. (2017, June 8). Degradation of Aromatic Ring Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Heck Coupling of 3-(2-Carboethoxyphenyl)-1-propene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex molecular architectures, finding widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions. The reaction's tolerance of a wide variety of functional groups and its often high stereoselectivity make it an invaluable tool for medicinal chemists and process developers.

This guide provides a detailed exploration of the Heck coupling reaction as it pertains to 3-(2-Carboethoxyphenyl)-1-propene and structurally related compounds. We will delve into the mechanistic intricacies of the reaction, provide a comprehensive overview of the critical components and their roles, and present detailed protocols for both intermolecular and intramolecular variants. Furthermore, this document will serve as a practical resource by offering a troubleshooting guide for common challenges encountered during the execution of Heck reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is paramount for rational reaction design and optimization.

Heck_Mechanism cluster_legend Legend Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Arylpalladium(II) Complex Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Alkene_Complex Alkene Coordination Complex ArPd(II)XL2->Alkene_Complex Alkene Coordination Sigma-Alkyl_Complex σ-Alkylpalladium(II) Intermediate Alkene_Complex->Sigma-Alkyl_Complex Migratory Insertion (Carbopalladation) Hydrido-Pd(II)_Complex Hydridopalladium(II) Complex Sigma-Alkyl_Complex->Hydrido-Pd(II)_Complex syn-β-Hydride Elimination Hydrido-Pd(II)_Complex->Pd(0)L2 Reductive Elimination (+ Base)

Figure 1: The catalytic cycle of the Heck reaction.

1. Oxidative Addition: The cycle commences with the oxidative addition of an aryl or vinyl halide (Ar-X) to a coordinatively unsaturated Pd(0) species, typically bearing two phosphine ligands (L). This step forms a square planar Pd(II) complex. The rate of this step generally follows the trend I > Br > OTf >> Cl, reflecting the bond dissociation energies of the C-X bond.[6]

2. Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) center. This is followed by a migratory insertion (carbopalladation) of the alkene into the Pd-Ar bond. This step is typically the regioselectivity-determining step of the reaction. For neutral palladium complexes, the regioselectivity is often governed by sterics, with the aryl group adding to the less substituted carbon of the alkene.[4] In contrast, for cationic palladium complexes, electronic factors can dominate, leading to addition at the more electron-deficient carbon.[4]

3. syn-β-Hydride Elimination: Following migratory insertion, a hydrogen atom on the carbon adjacent (β) to the palladium-bearing carbon is eliminated in a syn fashion. This step forms the new carbon-carbon double bond of the product and a hydridopalladium(II) complex. The stereochemistry of the product is often determined at this stage, with the trans isomer being the major product due to minimization of steric interactions in the transition state.[4]

4. Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydridopalladium(II) complex, a process facilitated by a base. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Key Reaction Components: A Comprehensive Overview

The success of a Heck reaction is highly dependent on the judicious selection of several key components. The interplay between the catalyst, ligands, base, and solvent dictates the reaction's efficiency, selectivity, and substrate scope.

ComponentRole and Key ConsiderationsExamples
Palladium Source The active catalyst is a Pd(0) species, which can be generated in situ from a more stable Pd(II) precursor.[4]Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligands Stabilize the Pd(0) catalyst, prevent the formation of palladium black, and influence the reactivity and selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed for less reactive aryl chlorides.[3]PPh₃, P(o-tol)₃, P(t-Bu)₃, BINAP, dppf
Base Neutralizes the hydrogen halide (HX) produced during the catalytic cycle, regenerating the Pd(0) catalyst. Both organic and inorganic bases are commonly used.Et₃N, DIPEA, K₂CO₃, NaOAc, Cs₂CO₃
Solvent Solubilizes the reactants and catalyst. Polar aprotic solvents are generally preferred.DMF, DMAc, NMP, acetonitrile, THF, toluene
Additives Can influence the reaction pathway and improve yields. For example, tetraalkylammonium salts (Jeffery conditions) can stabilize the catalyst and accelerate the reaction. Silver salts can promote a cationic pathway by abstracting the halide ligand.n-Bu₄NCl, n-Bu₄NBr, AgNO₃, Ag₂CO₃

Experimental Protocols

Part 1: Intermolecular Heck Coupling of 3-(2-Carboethoxyphenyl)-1-propene with an Aryl Halide

This protocol provides a general procedure for the intermolecular Heck reaction between 3-(2-Carboethoxyphenyl)-1-propene and an aryl halide. Optimization of the specific conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different aryl halides.

Intermolecular_Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aryl Halide, 3-(2-Carboethoxyphenyl)-1-propene, Base, and Solvent Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Degas Degas the reaction mixture Catalyst->Degas Heat Heat to desired temperature (e.g., 80-120 °C) Degas->Heat Monitor Monitor reaction progress by TLC or GC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter off solids Cool->Filter Extract Extract with an organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify

Figure 2: General workflow for an intermolecular Heck reaction.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 mmol)

  • 3-(2-Carboethoxyphenyl)-1-propene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(2-Carboethoxyphenyl)-1-propene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Part 2: Intramolecular Heck Reaction: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems.[7][8] A relevant application for a substrate analogous to the topic is the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which are important scaffolds in medicinal chemistry.[9][10] This can be achieved via the intramolecular cyclization of N-allyl-2-bromobenzamides.

Intramolecular_Heck_Pathway Substrate N-allyl-2-bromobenzamide Starting Material Product 3-methylene-3,4-dihydroisoquinolin-1(2H)-one Cyclized Product Substrate:f0->Product:f0 Intramolecular Heck Reaction

Figure 3: Intramolecular Heck cyclization to form a dihydroisoquinolinone.

Materials:

  • N-allyl-N-aryl-2-bromobenzamide (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.05 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine N-allyl-N-aryl-2-bromobenzamide (0.5 mmol), Pd(OAc)₂ (0.025 mmol), PPh₃ (0.05 mmol), and K₂CO₃ (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 3-methylene-3,4-dihydroisoquinolin-1(2H)-one.[10]

Troubleshooting Common Issues in Heck Coupling Reactions

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently reactive aryl halide- Low reaction temperature- Inappropriate base or solvent- Use a fresh palladium source or a more active precatalyst.- Switch to a more reactive aryl halide (I > Br > Cl).- Increase the reaction temperature.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., NMP, DMAc).
Formation of Palladium Black - Catalyst decomposition due to high temperature or presence of oxygen- Ensure the reaction is performed under a strict inert atmosphere.- Lower the reaction temperature if possible.- Increase the ligand-to-palladium ratio.
Poor Regioselectivity - Competing electronic and steric effects- Modify the ligand to alter the steric environment around the palladium center.- Change the solvent polarity.- For substrates prone to isomerization, the addition of silver salts may help.[4]
Alkene Isomerization - Reversible β-hydride elimination and re-addition- Add a halide scavenger like a silver or thallium salt to promote the cationic pathway.- Use a stoichiometric amount of a strong base.
Homocoupling of the Aryl Halide - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0)- Thoroughly degas the reaction mixture.- Use a Pd(0) source directly, such as Pd(PPh₃)₄.

Conclusion

The Heck coupling reaction stands as a robust and versatile method for carbon-carbon bond formation. For substrates such as 3-(2-Carboethoxyphenyl)-1-propene, both intermolecular and intramolecular transformations can be envisioned, leading to a diverse array of valuable chemical entities. A thorough understanding of the reaction mechanism and the influence of each reaction component is crucial for achieving high yields and selectivities. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers and drug development professionals seeking to employ this powerful reaction in their synthetic endeavors. With careful optimization, the Heck reaction can be a highly effective strategy for the construction of complex molecules with applications ranging from materials science to medicinal chemistry.

References

  • Heravi, M. M., & Hashemi, E. (2012). Recent applications of the Heck reaction in the synthesis of heterocyclic compounds. Current Organic Chemistry, 16(23), 2759-2795.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • K. C. Majumdar, B. Roy, P. K. Basu, S. K. Ghosh, Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by intramolecular Heck reaction. Tetrahedron Letters, 2004, 45, 24, 4681-4683.
  • Link, J. T. (2002). The intramolecular Heck reaction. Organic Reactions, 1-337.
  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Heck Reaction—State of the Art. (2017, September 11). MDPI. Retrieved from [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. (2021). Organic Chemistry Frontiers. Royal Society of Chemistry.
  • Majumdar, K. C., Chattopadhyay, B., & Nath, S. (2007). Intramolecular Heck reaction of arylbromides as a route to isoquinolinone derivatives. Letters in Organic Chemistry, 4(3), 209-212.
  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. (2003, January 1). The Journal of Organic Chemistry.
  • The Heck coupling reactions of aryl bromides with styrene. (n.d.).
  • Intramolecular Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5). Beilstein Journal of Organic Chemistry.
  • Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon–Carbon Single Bond Activation of Triarylmethanols. (2013, January 24). The Journal of Organic Chemistry.
  • Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. (n.d.). PMC.
  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. (2024, April 10). PMC.
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Heck Reactions with Aryl Chlorides : Studies of Regio- and Stereoselectivity. (2008, August 27). Diva-portal.org.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
  • Troubleshooting a difficult Heck reaction : r/Chempros. (2024, June 14). Reddit.

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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 3-(2-Carboethoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling with a specific and structurally relevant substrate: 3-(2-Carboethoxyphenyl)-1-propene.

This substrate presents a unique combination of an ortho-substituted aryl halide and an allyl group, which can introduce specific challenges and considerations in the reaction design. This guide will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters for achieving optimal outcomes.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[1][5][6] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, an ortho-substituted derivative of 3-(2-Carboethoxyphenyl)-1-propene, assuming a halide is present on the aromatic ring) to a Pd(0) complex. This step forms a Pd(II) intermediate.[5][6][7] The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[8] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands on the palladium catalyst is often necessary to facilitate this step.[6][9]

  • Transmetalation: This is a crucial step where the organic group from the organoboron species (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex.[3] The presence of a base is critical for this step.[1] The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center.[1][3][10] The exact mechanism of transmetalation can vary depending on the reaction conditions, but it is often the rate-determining step of the catalytic cycle.[11]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)2 + Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar') product Coupled Product aryl_halide 3-(2-Carboethoxyphenyl)-1-propene (with aryl halide) boronic_acid Ar'-B(OR)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(2-Carboethoxyphenyl)-1-propene derivative (e.g., with a bromo or iodo substituent on the phenyl ring)≥98%Commercially available or synthesizedThe position of the halide will influence reactivity.
Arylboronic acid or boronic ester≥98%VariousStability can be enhanced by using pinacol esters.[5]
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)Catalyst gradeVariousChoice of catalyst and ligand is critical.[6]
Ligand (e.g., PPh₃, SPhos, XPhos)≥98%VariousBulky, electron-rich ligands are often preferred.[9]
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousVariousThe choice of base can significantly affect yield.[1]
Solvent (e.g., Toluene, Dioxane, THF)AnhydrousVariousA mixture with water is often used.
Degassed WaterHigh PurityIn-house preparationEssential for reactions run in biphasic conditions.
General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-(2-Carboethoxyphenyl)-1-propene derivative (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents:

    • Under the inert atmosphere, add the base (2.0-3.0 eq) to the flask.

    • Add the anhydrous solvent(s) via syringe. If using a biphasic system, add the degassed water.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, boronic acid, catalyst, ligand - Inert atmosphere start->setup reagent_add Reagent Addition: - Add base and solvent(s) setup->reagent_add reaction Reaction: - Heat and stir - Monitor progress (TLC/HPLC) reagent_add->reaction workup Work-up: - Cool, dilute, wash reaction->workup purification Purification: - Dry, concentrate, column chromatography workup->purification product Final Product purification->product

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling experiment.

Key Considerations and Optimization Strategies

Choice of Catalyst and Ligand

The selection of the palladium source and the accompanying ligand is paramount for a successful Suzuki-Miyaura coupling.[13][14] For sterically hindered substrates, such as those with ortho-substituents, bulky and electron-rich phosphine ligands like SPhos, XPhos, or Buchwald-type ligands are often employed to enhance catalytic activity.[9][15][16] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[17]

The Role of the Base

The base plays a multifaceted role in the catalytic cycle.[3][10] Its primary function is to activate the boronic acid for transmetalation.[1] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and nature of the base can influence the reaction rate and the formation of byproducts. For sensitive substrates, milder bases may be necessary.

Solvent Effects

The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like dioxane, THF, and toluene are commonly used.[18] Often, a biphasic system with water is employed, which can facilitate the dissolution of the base and the boronate species.[8][19] The use of aqueous conditions also aligns with the principles of green chemistry.[20]

Substrate-Specific Challenges

The 3-(2-Carboethoxyphenyl)-1-propene scaffold introduces specific considerations:

  • Steric Hindrance: The ortho-carboethoxy group can sterically hinder the oxidative addition and reductive elimination steps. This may necessitate the use of more active catalyst systems and higher reaction temperatures.[16][21][22]

  • Allyl Group Reactivity: While generally stable under Suzuki-Miyaura conditions, the allyl group could potentially undergo isomerization or other side reactions, especially at elevated temperatures or with certain catalyst systems. Careful monitoring of the reaction is advised.[23][24]

  • Ester Functionality: The carboethoxy group is generally well-tolerated. However, under strongly basic conditions and high temperatures, hydrolysis of the ester is a potential side reaction. In some specialized cases, the ester itself can be a coupling partner.[25][26]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a more active catalyst/ligand system (e.g., Buchwald ligands)[9]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃)[1]- Increase reaction temperature
Formation of Homocoupling Byproducts - Decomposition of boronic acid- Oxygen contamination- Use a boronic ester instead of the acid[5]- Ensure rigorous degassing of solvents and use of an inert atmosphere[27]
Protodeborylation - Presence of protic impurities- Unstable boronic acid- Use anhydrous solvents- Use a more stable boronic ester (e.g., pinacol ester)[5]
Ester Hydrolysis - Excessively strong base- High water concentration and temperature- Use a milder base (e.g., K₂CO₃)- Minimize water content or reaction time

Conclusion

The Suzuki-Miyaura cross-coupling of 3-(2-Carboethoxyphenyl)-1-propene derivatives is a powerful method for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism and careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, are essential for achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this versatile reaction in their synthetic endeavors.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). wiley.com. Retrieved February 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). chem.libretexts.org. Retrieved February 22, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). yonedalabs.com. Retrieved February 22, 2026, from [Link]

  • Yang, C., Zhang, L., Lu, C., Zhou, S., Li, X., Li, Y., Yang, Y., Li, Y., Liu, Z., Yang, J., Houk, K. N., Mo, F., & Guo, X. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. nature.com. Retrieved February 22, 2026, from [Link]

  • Bicontinuous, M., & Maseras, F. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. pubs.acs.org. Retrieved February 22, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). sciencedirect.com. Retrieved February 22, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). mt.com. Retrieved February 22, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (2021, May 24). mdpi.com. Retrieved February 22, 2026, from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). chemrxiv.org. Retrieved February 22, 2026, from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). en.wikipedia.org. Retrieved February 22, 2026, from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (2025, August 5). researchgate.net. Retrieved February 22, 2026, from [Link]

  • Nolan, S. P. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC. ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). chemical.ai. Retrieved February 22, 2026, from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). chem.ubc.ca. Retrieved February 22, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism | Request PDF - ResearchGate. (n.d.). researchgate.net. Retrieved February 22, 2026, from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). organicreactions.org. Retrieved February 22, 2026, from [Link]

  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - RSC Publishing. (n.d.). pubs.rsc.org. Retrieved February 22, 2026, from [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9). vapourtec.com. Retrieved February 22, 2026, from [Link]

  • Li, Z., Rong, D., Yuan, L., Zhao, Z., Dai, F., Chen, L., & Xie, Y. (2024, June 5). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed. pubmed.ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

  • Gagnon, K. K., & Steves, J. E. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). myers.chemistry.harvard.edu. Retrieved February 22, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). pubs.rsc.org. Retrieved February 22, 2026, from [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. (2014, April 22). beilstein-journals.org. Retrieved February 22, 2026, from [Link]

  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012, April 20). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed. pubmed.ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

  • Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction | Organometallics - ACS Publications. (2018, November 7). pubs.acs.org. Retrieved February 22, 2026, from [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. (2025, August 10). researchgate.net. Retrieved February 22, 2026, from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). chem.rochester.edu. Retrieved February 22, 2026, from [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025, June 16). pubs.acs.org. Retrieved February 22, 2026, from [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. (n.d.). stapharma.com. Retrieved February 22, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - Organic Chemistry Portal. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

  • Leadbeater, N. E. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC. ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.). organic-chemistry.org. Retrieved February 22, 2026, from [Link]

  • (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one - PMC. (n.d.). ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.). researchgate.net. Retrieved February 22, 2026, from [Link]

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Application Notes and Protocols for the Polymerization of 3-(2-Carboethoxyphenyl)-1-propene and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Carboethoxyphenyl)-1-propene is a functionalized vinyl aromatic monomer with significant potential for the synthesis of novel polymers. The presence of a carboethoxy group on the phenyl ring offers a versatile handle for post-polymerization modification, influencing the polymer's solubility, thermal properties, and potential for applications in drug delivery, specialty coatings, and advanced materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of this monomer and its derivatives. We will explore various polymerization techniques, offering detailed protocols and discussing the underlying chemical principles that guide experimental design.

Monomer Characteristics and Reactivity Considerations

3-(2-Carboethoxyphenyl)-1-propene is a substituted styrene, and its reactivity in polymerization is primarily governed by the vinyl group. However, the ortho-substituted carboethoxy group introduces specific electronic and steric effects that must be considered when selecting a polymerization method.

  • Electronic Effects: The ester group is moderately electron-withdrawing, which can influence the electron density of the vinyl group and the stability of potential reactive intermediates (radicals, cations, or anions) during polymerization.

  • Steric Hindrance: The presence of a substituent at the ortho position can sterically hinder the approach of the monomer to the growing polymer chain, potentially affecting the rate of polymerization and the achievable molecular weight.

  • Lewis Basicity: The carbonyl oxygen of the ester group can act as a Lewis base, which can lead to coordination with and potential deactivation of certain catalysts, particularly Lewis acidic species used in Ziegler-Natta and cationic polymerizations.

Recommended Polymerization Strategies

Given the monomer's structure, several polymerization methods can be considered. The choice of method will depend on the desired polymer properties, such as molecular weight, polydispersity, and tacticity.

Free-Radical Polymerization

Free-radical polymerization is a robust and versatile method for a wide range of vinyl monomers. It is generally tolerant of many functional groups, making it a suitable starting point for the polymerization of 3-(2-carboethoxyphenyl)-1-propene.

Causality Behind Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a common choice as it decomposes thermally to produce radicals at a predictable rate, and its decomposition products are less likely to participate in side reactions compared to peroxide initiators.

  • Solvent: Toluene or another aromatic solvent is chosen for its ability to dissolve both the monomer and the resulting polymer, as well as for its relatively high boiling point, which is suitable for thermal initiation.

  • Temperature: The reaction temperature is selected to achieve a suitable rate of initiation from AIBN decomposition.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the polymerization by scavenging free radicals.[1]

  • Monomer Purification: Purify 3-(2-carboethoxyphenyl)-1-propene by passing it through a column of basic alumina to remove any acidic inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 5.0 g) and AIBN (e.g., 0.05 g, 1 mol% relative to monomer) in anhydrous toluene (25 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[2]

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).

  • Termination and Precipitation: Cool the reaction to room temperature and pour the viscous solution into a large excess of a non-solvent, such as methanol or hexane, to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.

Expected Outcome: This method is expected to yield a polymer with a relatively broad molecular weight distribution (polydispersity index, PDI > 1.5). The molecular weight can be controlled to some extent by adjusting the initiator concentration and reaction temperature.

Controlled Radical Polymerization (CRP)

For applications requiring well-defined polymers with controlled molecular weights and narrow PDIs, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are recommended.

Causality Behind Experimental Choices:

  • RAFT Agent: A suitable chain transfer agent (CTA), such as a dithiobenzoate or trithiocarbonate, is crucial for mediating the polymerization in a controlled manner. The choice of CTA depends on the monomer's reactivity.

  • Initiator-to-CTA Ratio: The ratio of initiator to CTA influences the number of polymer chains and, consequently, the final molecular weight.

  • Monomer-to-CTA Ratio: This ratio is the primary determinant of the target molecular weight.

  • Reagents: Prepare a stock solution of the chosen RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate) and AIBN in the reaction solvent (e.g., 1,4-dioxane).

  • Reaction Setup: In a reaction vial, combine the purified monomer, the RAFT agent stock solution, and the AIBN stock solution.

  • Degassing: Deoxygenate the reaction mixture by purging with an inert gas for at least 30 minutes.

  • Polymerization: Immerse the sealed vial in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring and Termination: Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy. The polymerization can be stopped by cooling the reaction and exposing it to air.

  • Purification: Precipitate the polymer in a suitable non-solvent and dry it under vacuum.

Expected Outcome: RAFT polymerization should produce a polymer with a predictable molecular weight and a narrow PDI (typically < 1.3).[1][3]

Anionic Polymerization

Anionic polymerization can produce polymers with very narrow molecular weight distributions and controlled microstructures.[4] However, it is highly sensitive to impurities and the ester group of the monomer.

Causality Behind Experimental Choices:

  • Initiator: An organolithium initiator, such as sec-butyllithium, is a common choice for initiating the polymerization of styrenic monomers.[5]

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is used to solvate the growing anionic chain ends.[5]

  • Low Temperature: The polymerization is conducted at low temperatures (e.g., -78 °C) to minimize side reactions, particularly the reaction of the anionic chain end with the carbonyl group of the ester.[6]

  • High Purity: All reagents and glassware must be rigorously purified and dried to prevent premature termination of the living polymer chains.

  • Rigorous Purification: Dry the monomer over calcium hydride and distill it under reduced pressure. Purify the THF by distillation from a sodium/benzophenone ketyl.

  • Reaction Setup: Assemble a flame-dried Schlenk flask under a high-purity argon atmosphere.

  • Initiation: Cool the purified THF to -78 °C (dry ice/acetone bath). Add the sec-butyllithium initiator dropwise until a faint persistent color indicates the consumption of all impurities, then add the calculated amount of initiator for the desired molecular weight.

  • Polymerization: Slowly add the purified monomer to the initiator solution at -78 °C. The reaction is typically very fast.

  • Termination: After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.

  • Purification: Allow the solution to warm to room temperature and precipitate the polymer in a non-solvent. Filter and dry the polymer under vacuum.

Expected Outcome: If successful, this method will yield a polymer with a very narrow PDI (typically < 1.1) and a predictable molecular weight.[7] However, there is a significant risk of side reactions involving the ester group.

Ziegler-Natta and Metallocene-Catalyzed Polymerization

These methods are powerful for producing stereoregular polymers from α-olefins.[8][9] However, the Lewis acidic nature of the catalysts makes them susceptible to deactivation by the Lewis basic ester group on the monomer.

Challenges and Considerations:

  • Catalyst Poisoning: The carbonyl oxygen of the carboethoxy group can coordinate to the active metal center of the catalyst, inhibiting or completely stopping the polymerization.[9]

  • Protecting Groups: One potential strategy to overcome this is to protect the ester group before polymerization and then deprotect it after polymerization. However, this adds extra steps to the synthesis.

  • Catalyst Choice: Homogeneous metallocene catalysts might offer better tolerance to functional groups compared to traditional heterogeneous Ziegler-Natta catalysts.[10][11] The use of a cocatalyst like methylaluminoxane (MAO) is standard for these systems.[10][12]

Due to the high probability of catalyst deactivation, detailed protocols for these methods are not provided as a primary recommendation. Researchers attempting these methods should screen a variety of catalysts and consider protecting group strategies.

Polymer Characterization

A thorough characterization of the synthesized polymer is essential to understand its properties.

Technique Information Obtained
¹H and ¹³C NMR Spectroscopy Confirms the polymer structure and allows for the calculation of monomer conversion.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) and other thermal transitions.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of characteristic functional groups in the polymer.

Potential Applications in Drug Development

Polymers derived from 3-(2-carboethoxyphenyl)-1-propene hold promise in the field of drug development due to the versatile carboethoxy group.

  • Drug Conjugation: The ester can be hydrolyzed to a carboxylic acid, which can then be used to covalently attach drug molecules.

  • Polymer Micelles: Amphiphilic block copolymers can be synthesized, which can self-assemble into micelles for the encapsulation and delivery of hydrophobic drugs.[7]

  • Biocompatible Coatings: These polymers could be used to coat medical devices to improve their biocompatibility.

  • Immunostimulating Agents: Polymers containing carboxylic acid groups, such as polyphosphazene polyacids, have shown potential as immunostimulating compounds.[14][15][16]

Experimental Workflows and Diagrams

Workflow for Free-Radical Polymerization

FreeRadicalWorkflow Monomer Monomer Purification Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer->Setup Degas Degassing (Freeze-Pump-Thaw) Setup->Degas Polymerize Polymerization (Heat and Stir) Degas->Polymerize Precipitate Precipitation (in Non-solvent) Polymerize->Precipitate Purify Purification and Drying Precipitate->Purify Characterize Characterization (NMR, GPC, DSC, TGA) Purify->Characterize

Caption: General workflow for free-radical polymerization.

Mechanism of RAFT Polymerization

RAFTMechanism Initiation Initiation (I -> 2R.) Addition1 R. + M -> Pn. Initiation->Addition1 Addition2 Pn. + CTA -> Pn-CTA. Addition1->Addition2 Fragmentation1 Pn-CTA. -> Pn-CTA + R'. Addition2->Fragmentation1 Reinitiation R'. + M -> Pm. Fragmentation1->Reinitiation Equilibrium Main Equilibrium Pn. + CTA <=> Pn-CTA. Reinitiation->Equilibrium Propagation Propagation Pm. + M -> P(m+1). Equilibrium->Propagation

Caption: Simplified mechanism of RAFT polymerization.

Conclusion

The polymerization of 3-(2-carboethoxyphenyl)-1-propene offers a pathway to novel functional polymers with significant potential in various scientific and industrial fields, including drug development. While free-radical and controlled radical polymerization methods are the most straightforward approaches, anionic polymerization presents an option for achieving highly defined polymer architectures, albeit with greater experimental challenges. The choice of polymerization technique should be guided by the desired polymer characteristics and the specific application in mind. The protocols and insights provided in this document serve as a foundational guide for researchers to successfully synthesize and characterize polymers from this versatile monomer.

References

  • Wikipedia. Ziegler–Natta catalyst. Available from: [Link]

  • Chemistry LibreTexts. 7.4.1: Ziegler-Natta Polymerizations. 2023. Available from: [Link]

  • Wikipedia. Cationic polymerization. Available from: [Link]

  • Metallocene Catalysts for Olefin Polymerization. Available from: [Link]

  • THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. Available from: [Link]

  • Propene polymerization using homogeneous MAO-activated metallocene catalysts - KOPS. Available from: [Link]

  • Propene Polymerization with Catalyst Mixtures Containing Different ansa-Zirconocenes: Chain Transfer to Alkylaluminum Cocatalysts and Formation of Stereoblock Polymers. Available from: [Link]

  • Professor Dave Explains. Ziegler-Natta Polymerization. 2026. Available from: [Link]

  • Anionic Vinyl Polymerization. Available from: [Link]

  • Discovery and development of metallocene-based polyolefins with special propertie. Available from: [Link]

  • A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. Available from: [Link]

  • Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability - PMC. Available from: [Link]

  • Interfacial Free Radical Polymerization of Thin Films (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). Available from: [Link]

  • Anionic polymerization process - Patent 0250015.
  • Optimizing the Synthesis of CO 2 -Responsive Polymers: A Kinetic Model Approach for Scaling Up - MDPI. Available from: [Link]

  • Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions - PubMed. Available from: [Link]

  • METALLOCENE CATALYSTS AND THEIR SUPPORTS FOR OLEFIN POLYMERIZATION. Available from: [Link]

  • Metallocene Catalysts in Polymerization | PDF | Polymers - Scribd. Available from: [Link]

  • Synthesis and Polymerization of an Ortho-Para-Substituted Tetraalkoxy [2.2]Paracylophane-1,9-diene. Available from: [Link]

  • Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol - MDPI. Available from: [Link]

  • Preparation and characterization of poly(propylene fumarate-co-ethylene glycol) hydrogels. Available from: [Link]

  • Synthesis, properties and applications of the polyphenylene - ResearchGate. Available from: [Link]

  • Free-radical frontal polymerization: self-propagating thermal reaction waves - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available from: [Link]

  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Available from: [Link]

  • Living Anionic Polymerization | Encyclopedia MDPI. Available from: [Link]

  • Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi - ORBi. Available from: [Link]

  • Cationic nano-objects produced by polymerization-induced self-assembly using sulfonium-macro chain transfer agents with different counter anions - RSC Publishing. Available from: [Link]

  • EXPERIMENTAL STUDY OF LIVING FREE RADICAL POLYMERIZATION USING TRIFUNCTIONAL INITIATOR AND POLYMERIZATION MEDIATED BY NITROXIDES - INIS-IAEA. Available from: [Link]

  • The Co-polymerization Kinetics and Flocculation Effects of CO2-Responsive Cationic Polymers | Francis Academic Press. Available from: [Link]

  • Synthesis and biologically relevant properties of polyphosphazene polyacids - PubMed. Available from: [Link]

  • HIGHLIGHT - Controlled Radical Polymerization. Available from: [Link]

  • Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. Available from: [Link]

  • Poly[di(sodium carboxylatoethylphenoxy)phosphazene] (PCEP) is a potent enhancer of mixed Th1/Th2 immune responses in mice immunized with influenza virus antigens - PubMed. Available from: [Link]

  • Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments - Beilstein Journals. Available from: [Link]

  • Synthesis, properties, and biological activity of poly[di(sodium carboxylatoethylphenoxy)phosphazene] - PubMed. Available from: [Link]

  • Synthesis, Characterization, and Modification of Poly(Organophosphazenes), that Bear Both 2,2,2-Trifluoroethoxy and Phenoxy Groups - ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - MDPI. Available from: [Link]

  • Synthesis of poly(propylene carbonate) from highly active, inexpensive achiral (Salph)Co(III)X as initiator and bis(triphenyl phosphine) iminium as co-initiator | Request PDF - ResearchGate. Available from: [Link]

  • Phase Behavior of the Mixtures of 2- and 3-Components for Poly(styrene-co-octafluoropentyl methacrylate) by Dispersion Polymerization under CO2 - PMC. Available from: [Link]

Sources

Application Note: Heterocyclic Synthesis from 3-(2-Carboethoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-(2-Carboethoxyphenyl)-1-propene (commonly referred to as Ethyl 2-allylbenzoate ) as a divergent platform for constructing oxygen and nitrogen heterocycles. Due to the "ortho-effect," where the electrophilic ester and nucleophilic allyl group are in proximity, this scaffold is ideal for halocyclization and transition-metal-catalyzed annulation .

This guide provides validated protocols for synthesizing isochroman-1-ones (isocoumarins) and isoquinolin-1(2H)-ones , key pharmacophores in drug discovery.

Strategic Reaction Landscape

The transformation of Ethyl 2-allylbenzoate relies on activating the allyl double bond to facilitate intramolecular nucleophilic attack by the pendant carbonyl derivative.

Pathway Visualization

ReactionLandscape Start Ethyl 2-allylbenzoate (Starting Material) Inter1 2-Allylbenzoic Acid Start->Inter1 Hydrolysis (LiOH/THF) Prod3 Isocoumarin (Oxidative Cyclization) Start->Prod3 Pd(II)/Cu(II) Oxidative Cyclization Inter2 N-Substituted 2-Allylbenzamide Inter1->Inter2 Amidation (R-NH2, Coupling) Prod1 4-Iodoisochroman-1-one (Isocoumarin Scaffold) Inter1->Prod1 Iodolactonization (I2, NaHCO3) Prod2 3,4-Dihydroisoquinolin-1(2H)-one (Nitrogen Heterocycle) Inter2->Prod2 Iodocyclization or Pd-Catalysis

Figure 1: Divergent synthetic pathways from Ethyl 2-allylbenzoate to oxygen and nitrogen heterocycles.[1][2]

Protocol A: Synthesis of 4-Iodoisochroman-1-one (Iodolactonization)

Target: Oxygen Heterocycles (Isocoumarin derivatives). Mechanism: Electrophilic activation of the alkene followed by 6-endo-trig cyclization.

Rationale

Direct iodolactonization of the ester is kinetically slow. The protocol requires prior hydrolysis to the acid (2-allylbenzoic acid), which cyclizes rapidly under mild conditions. The iodine atom installed at the C4 position is a versatile handle for further cross-coupling (Suzuki, Sonogashira).

Materials
  • Substrate: Ethyl 2-allylbenzoate (converted to 2-allylbenzoic acid).

  • Reagent: Iodine (

    
    ).[3][4]
    
  • Base: Sodium Bicarbonate (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Quench: Saturated Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Pre-step (Hydrolysis):

    • Dissolve Ethyl 2-allylbenzoate (1.0 equiv) in THF:Water (3:1).

    • Add LiOH (2.0 equiv) and stir at RT for 4 hours.

    • Acidify with 1M HCl, extract with EtOAc, and concentrate to yield 2-allylbenzoic acid .

  • Cyclization Setup:

    • Dissolve 2-allylbenzoic acid (1.0 mmol, 162 mg) in MeCN (5 mL).

    • Add

      
       (3.0 equiv, 252 mg). The base is critical to buffer the HI generated.
      
    • Cool the mixture to 0°C in an ice bath.

  • Iodine Addition:

    • Add

      
       (2.0 equiv, 508 mg) slowly.
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 3–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The starting acid spot should disappear, and a less polar product spot should appear.

  • Work-up:

    • Quench with sat.

      
       until the dark iodine color fades to yellow/clear.
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield: Typically 85–92%.

Critical Process Parameters (CPP)
ParameterRecommendationImpact
Solvent Polarity MeCN (Preferred)Promotes ionic intermediate stability, favoring 6-endo cyclization over 5-exo.
Light Protect from lightPrevents radical degradation of the alkyl iodide product.
Stoichiometry 2.0-2.5 eq IodineExcess iodine ensures complete conversion of the alkene.

Protocol B: Synthesis of Isoquinolin-1(2H)-ones[5]

Target: Nitrogen Heterocycles (Dihydroisoquinolines). Relevance: The isoquinolinone core is ubiquitous in alkaloids and PARP inhibitors.

Rationale

Replacing the oxygen nucleophile with nitrogen allows access to isoquinolines. This requires converting the ester to an amide. The subsequent cyclization can be achieved via Iodine (similar to Protocol A) or Palladium catalysis.[5]

Step-by-Step Methodology
Phase 1: Amide Formation
  • React 2-allylbenzoic acid with Thionyl Chloride (

    
    , 1.5 equiv) in DCM at reflux for 2 hours.
    
  • Evaporate volatiles to obtain the acid chloride.

  • Redissolve in DCM, add Triethylamine (

    
    , 2.0 equiv) and the desired primary amine (
    
    
    
    , 1.1 equiv) (e.g., Aniline or Benzylamine).
  • Stir at RT for 4 hours. Isolate N-substituted-2-allylbenzamide .

Phase 2: Iodine-Mediated Cyclization
  • Setup: Dissolve the amide (1.0 equiv) in anhydrous THF.

  • Reagents: Add

    
     (2.5 equiv) and 
    
    
    
    (3.0 equiv).
  • Reaction: Stir at RT for 12–24 hours.

    • Note: Unlike the oxygen analog, the nitrogen nucleophile is less electronegative but the amide geometry can restrict cyclization. Heating to 50°C may be required for bulky amines.

  • Work-up: Quench with thiosulfate, extract with EtOAc.

  • Product: 4-(Iodomethyl)-3,4-dihydroisoquinolin-1(2H)-one .

Phase 3: Elimination (Optional)

To obtain the unsaturated Isoquinolin-1(2H)-one :

  • Treat the iodomethyl intermediate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing Toluene for 2 hours to eliminate HI.

Mechanistic Insight: Regioselectivity

The cyclization of 2-allylbenzoic derivatives faces a competition between 5-exo-trig (forming a 5-membered ring, e.g., phthalide) and 6-endo-trig (forming a 6-membered ring, e.g., isocoumarin).

Mechanism Diagram

Mechanism Step1 Activation: Iodine complexes with Alkene Step2 Iodonium Ion Intermediate Step1->Step2 Step3 Nucleophilic Attack (Oxygen of Carboxylate) Step2->Step3 PathA 5-exo-trig Attack (Forms Phthalide) Step3->PathA Kinetic Control (Often favored in non-polar) PathB 6-endo-trig Attack (Forms Isochroman-1-one) Step3->PathB Thermodynamic Control (Favored in MeCN/Base)

Figure 2: Mechanistic bifurcation in iodolactonization. For 2-allylbenzoic acid derivatives, 6-endo cyclization is generally preferred when using weak bases in polar solvents.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of esterEnsure starting material is fully converted to acid before cyclization. Esters react very slowly with

.
Side Products Formation of 5-membered lactoneSwitch solvent to Acetonitrile. Ensure temperature is kept low (0°C) during iodine addition.
Purification difficulty Iodine contaminationWash the organic layer thoroughly with saturated Sodium Thiosulfate until colorless.
Amide formation fails Steric hindranceIf using bulky amines (e.g., tert-butylamine), use stronger coupling agents like HATU instead of acid chloride method.

References

  • Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one derivatives. Bioorganic Chemistry, 2022.

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. PMC (NIH), 2023.

  • Synthesis of Isocoumarins. Organic Chemistry Portal.

  • Water-Promoted Iodocyclization of 2-Allylphenols. ResearchGate, 2008. (Provides mechanistic parallels for allyl-aryl cyclizations).

  • Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. PMC (NIH), 2023. (Comparison of allyl vs ethynyl reactivity).

Sources

Application Note: Synthesis of 3-(2-Carboethoxyphenyl)-1-propene (Ethyl 2-Allylbenzoate)

[1]

Executive Summary & Strategic Rationale

The target molecule, 3-(2-Carboethoxyphenyl)-1-propene (commonly referred to as Ethyl 2-allylbenzoate ), is a critical intermediate in the total synthesis of polyketide natural products (e.g., Apicularen A) and a versatile scaffold for benzolactone formation.

While classical methods such as the Claisen rearrangement of allyl phenyl ethers offer access to ortho-allyl phenols, they require subsequent, often difficult, functional group interconversions to install the ester moiety. Direct alkylation of benzoate esters using Grignard reagents typically results in chemoselectivity issues (addition to the ester).

Therefore, this protocol utilizes a Stille Cross-Coupling approach. This method provides superior regiocontrol, high functional group tolerance, and reproducibility. By coupling ethyl 2-iodobenzoate (or bromobenzoate) with allyltributyltin in the presence of a Palladium(0) catalyst and Lithium Chloride (LiCl), we bypass the migration issues common in Heck reactions and the nucleophilic attacks common in organolithium chemistry.

Experimental Protocol

Reagents & Materials[2]

Reaction Scale: Based on ~7.0 mmol limiting reagent (Scaleable).

ReagentMW ( g/mol )Equiv.AmountRole
Ethyl 2-iodobenzoate 276.071.02.00 g (7.24 mmol)Limiting Substrate
Allyltributyltin 331.111.12.64 g (~2.4 mL)Stille Reagent
Pd(PPh₃)₄ 1155.560.04335 mg (0.29 mmol)Catalyst
Lithium Chloride (LiCl) 42.392.5770 mg (18.1 mmol)Additive (Rate Enhancer)
THF (Anhydrous) 72.11-20 mLSolvent

Critical Note on LiCl: The addition of LiCl is not optional. It facilitates the transmetallation step by stabilizing the intermediate and activating the stannane, significantly increasing yield and reaction rate for triflates and aryl halides.

Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Catalyst Slurry: Add LiCl (770 mg) and Pd(PPh₃)₄ (335 mg) to the flask.

  • Solvent Addition: Add anhydrous THF (20 mL) via syringe. Stir the resulting slurry at room temperature for 10 minutes. Note: The mixture may appear yellow/orange.

  • Substrate Addition: Add Ethyl 2-iodobenzoate (2.00 g) dropwise via syringe. Stir for an additional 20 minutes to ensure oxidative addition initiation.

  • Reagent Addition: Add Allyltributyltin (2.4 mL) dropwise over 2 minutes.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 66°C oil bath temperature).

  • Duration: Maintain reflux for 6–8 hours .

  • Monitoring: Monitor by TLC (Solvent system: 10% Ethyl Acetate in Hexanes).

    • Starting Material Rf: ~0.50

    • Product Rf: ~0.55 (Stains UV active; Iodine vapor may help distinguish tin byproducts).

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with Diethyl Ether (50 mL) and quench with Saturated KF (Potassium Fluoride) solution (30 mL) .

    • Why KF? KF precipitates the tributyltin byproduct as insoluble polymeric Bu₃SnF, making removal easier. Stir vigorously for 30 minutes.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the white tin fluoride precipitate. Wash the pad with ether.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the yellow oil residue via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexanes to 5% Ethyl Acetate/Hexanes.

    • Tin Removal: If tin residues persist, use 10% w/w finely ground KF in the silica column.

Data Analysis & Validation

Expected NMR Characterization

The following data confirms the structural integrity of Ethyl 2-allylbenzoate .

NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H 7.91dd (J=7.8, 1.4 Hz)1HAr-H (ortho to ester)
¹H 7.42td (J=7.5, 1.4 Hz)1HAr-H (para to ester)
¹H 7.25 - 7.30m2HAr-H (meta/ortho to allyl)
¹H 6.02ddt (J=17, 10, 6.5 Hz)1H–CH₂–CH =CH₂
¹H 5.00 - 5.10m2H–CH₂–CH=CH
¹H 4.35q (J=7.1 Hz)2H–OCH ₂CH₃
¹H 3.76d (J=6.5 Hz)2HAr–CH ₂–CH=
¹H 1.39t (J=7.1 Hz)3H–OCH₂CH
Key Diagnostic Signals
  • Allyl Pattern: Look for the distinct multiplet at 6.02 ppm (internal alkene) and the terminal alkene protons at 5.05 ppm .

  • Benzylic Coupling: The doublet at 3.76 ppm confirms the allyl group is attached directly to the ring (no conjugation/isomerization to styrene).

  • Ester Integrity: The quartet/triplet ethyl pattern confirms the ester remains intact.

Mechanistic Pathway (Stille Coupling)[4]

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The addition of LiCl is crucial for the transmetallation step, likely forming a transient organostannate species or facilitating the displacement of the halide/triflate ligand.

StilleCyclePd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Ar-Pd(II)-X)Pd0->OxAdd+ SubstrateTransMetTransmetallation(Ar-Pd(II)-Allyl)OxAdd->TransMet+ Reagent(Rate limiting w/o LiCl)RedElimReductive Elimination(Product Release)TransMet->RedElimIsomerization checkRedElim->Pd0- ProductProductEthyl 2-allylbenzoateRedElim->ProductSubstrateEthyl 2-iodobenzoateSubstrate->OxAddReagentAllyltributyltinReagent->TransMetLiClLiCl Effect:Accelerates Transmetallationvia Polar MechanismLiCl->TransMet

Caption: The Stille catalytic cycle. LiCl accelerates the Transmetallation step, preventing catalyst decomposition and enhancing turnover.

Safety & Handling

  • Organotin Compounds: Tributyltin derivatives are highly toxic and readily absorbed through the skin. Double-gloving and working exclusively in a fume hood is mandatory. All tin waste must be segregated into specific heavy metal waste containers.

  • Palladium Catalyst: Pd(PPh₃)₄ is air-sensitive. Store under argon in a freezer. Exposure to air turns the yellow crystals orange/black (inactive Pd oxides).

  • Solvents: THF is flammable and can form peroxides. Use freshly distilled or inhibitor-free anhydrous THF from a solvent system.

References

  • Original Protocol & Application: Li, H. (2009). Radical Cations in Synthesis: Utilizing an Electron Transfer-Initiated Cyclization toward the Natural Product Apicularen A. University of Pittsburgh D-Scholarship. [Link] (Referenced for specific reaction conditions and NMR data of Compound 84).

  • Mechanistic Insight (LiCl Effect): Peng, Z., & Knochel, P. (2012). New Preparation of Organoaluminiums and Synthetic Applications. LMU München Dissertation. [Link] (Provides comparative insights into allylation of benzoate derivatives).

  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Carboethoxyphenyl)-1-propene

[1]

Case ID: PUR-75456-AL Subject: Isolation, Purification, and Stability Protocols for Ethyl 2-allylbenzoate Applicable Compounds: Ethyl 2-allylbenzoate (CAS: 75456-30-5), ortho-Allyl Benzoates.[1]

Executive Summary

You are likely accessing this guide because standard silica chromatography has failed to separate your desired terminal alkene from its conjugated isomer, or because your distillation resulted in polymerization.

3-(2-Carboethoxyphenyl)-1-propene (Ethyl 2-allylbenzoate) presents three specific purification challenges:

  • Isomerization: The terminal allyl group tends to migrate to the thermodynamically favored styrenyl position (conjugated with the benzene ring), especially in the presence of transition metals or acid catalysts.

  • Metal Residues: If synthesized via Stille, Suzuki, or Heck coupling, residual Palladium or Tin can catalyze decomposition or fail ICH compliance.

  • Thermal Instability: The allyl group is prone to radical polymerization during high-temperature distillation.

This guide provides self-validating protocols to address these issues.

Module 1: Diagnostic & Triage

Before initiating purification, you must characterize your crude mixture to select the correct workflow.

Q: How do I distinguish the desired product from the isomerized byproduct?

A: Standard TLC often fails to resolve these isomers. Use 1H NMR for definitive diagnosis.

FeatureTarget: 3-(2-Carboethoxyphenyl)-1-propene (Allyl)Impurity: Ethyl 2-(1-propenyl)benzoate (Styrenyl)
Structure -CH2-CH=CH2-CH=CH-CH3
Benzylic Protons Doublet (~3.4 - 3.8 ppm) (2H)Absent (Replaced by vinylic signal)
Olefinic Protons Multiplet at 5.8–6.1 ppm (1H) Multiplet at 5.0–5.1 ppm (2H)Doublet/Multiplet at 6.3–6.8 ppm (1H, conjugated)
Methyl Group Triplet (Ester ethyl group only)Doublet (~1.8 - 1.9 ppm) (New methyl on alkene)
Decision Matrix: Purification Strategy

PurificationStrategyStartCrude Reaction MixtureCheckNMR1H NMR DiagnosisStart->CheckNMRIsomerQIsomer > 5%?CheckNMR->IsomerQScaleQScale > 10g?IsomerQ->ScaleQNoAgNO3Protocol A: Argentation Chromatography(AgNO3/Silica)IsomerQ->AgNO3Yes (Critical Separation)MetalQPd/Sn Catalyzed?StdFlashStandard Flash Chromatography(Hex/EtOAc)MetalQ->StdFlashNoScavengerProtocol B: Metal Scavenging(Thiol-Silica / Charcoal)MetalQ->ScavengerYesScaleQ->MetalQNoDistillProtocol C: Vacuum Distillation(w/ Radical Inhibitor)ScaleQ->DistillYesFinalPure Ethyl 2-allylbenzoateAgNO3->FinalStdFlash->FinalScavenger->StdFlashDistill->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile and scale.

Module 2: Chromatographic Separation (Isomer Removal)

Q: Standard silica isn't separating the isomers. What do I do?

A: You must use Argentation Chromatography . Standard silica relies on polarity. Since the allyl and styrenyl isomers have nearly identical polarity, they co-elute. Silver nitrate (AgNO₃) impregnated silica separates compounds based on the number and type of pi-bonds . The silver ions form reversible

Protocol A: Preparation and Use of 10% AgNO₃ Silica

Materials:

  • Silica Gel (230-400 mesh)[1]

  • Silver Nitrate (AgNO₃)[1][2]

  • Acetonitrile (solvent for impregnation)[1]

  • Aluminum foil (to protect from light)[1]

Step-by-Step:

  • Dissolution: Dissolve AgNO₃ (10g) in Acetonitrile (100 mL).

  • Slurry Formation: Add Silica Gel (90g) to the solution. Stir vigorously for 10 minutes to ensure even coating.

  • Drying: Remove the solvent under reduced pressure (Rotavap) in the dark (wrap flask in foil).

    • Caution: Do not heat above 40°C to prevent silver reduction.

    • End Point: The silica should be a free-flowing white powder. If it turns gray/black, it has been reduced by light or heat and is less effective.

  • Packing: Pack the column as usual, but wrap the column in aluminum foil.

  • Elution: Elute with a gradient of Hexanes:Ethyl Acetate (typically 0-10% EtOAc).

    • Result: The styrenyl isomer (internal) typically elutes first (weaker complexation due to sterics). The desired allyl product elutes second .

Module 3: Metal Scavenging (Pd/Sn Removal)

Q: My product is colored (brown/yellow) or failing downstream coupling. Why?

A: If you synthesized this via Stille or Suzuki coupling, you likely have residual Palladium (>500 ppm). Distillation often fails to remove Pd as it can sublime or carry over in aerosols.

Protocol B: Chemical Scavenging

Option 1: Thiol-Modified Silica (Recommended) [1]

  • Reagent: 3-Mercaptopropyl-functionalized silica (e.g., SiliaMetS® Thiol).[1]

  • Dosage: 4-5 equivalents relative to the residual Pd (or 10% w/w of crude mass if Pd content is unknown).[1]

  • Procedure:

    • Dissolve crude oil in Ethyl Acetate or THF.

    • Add the scavenger resin.[3]

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm PTFE pad or Celite.

    • Concentrate filtrate.[3]

Option 2: Activated Carbon (Cost-effective) [1][3]

  • Procedure:

    • Dissolve crude in hot Ethanol or Toluene.

    • Add Activated Carbon (Darco® G-60, 50-100% w/w).[1]

    • Reflux for 1 hour.

    • Hot filtration through Celite (critical to remove fines).[1]

Module 4: Distillation (Scale-Up)

Q: The material polymerized in the pot during distillation. How do I prevent this?

A: Allyl benzoates are thermally sensitive. The benzylic/allylic C-H bond is weak, making it prone to radical formation and subsequent polymerization at temperatures >120°C.

Protocol C: Inhibited Vacuum Distillation

Prerequisites:

  • Vacuum: Must be < 1 mmHg (High Vacuum).

  • Inhibitor: BHT (Butylated hydroxytoluene) or Hydroquinone.[1]

Procedure:

  • Add Inhibitor: Add 500–1000 ppm (0.05–0.1%) of BHT directly to the distillation flask.

  • Setup: Use a short-path distillation head (Vigreux columns increase pressure drop and pot temperature—avoid them).

  • Temperature:

    • Target Vapor Temp: ~95–105°C (at 0.5 mmHg).[1]

    • Max Bath Temp: Do not exceed 140°C.

  • Collection: Discard the first fraction (volatiles/solvents). Collect the main fraction as a clear, colorless oil.

References

  • Argentation Chromatography Principles

    • Williams, C. M., & Mander, L. N. (2001).[1][4] "Chromatography with Silver Nitrate."[2] Tetrahedron, 57(3), 425–447.

    • [1]

  • Palladium Removal Guidelines

    • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.

    • [1]

  • Allyl Ester Synthesis & Rearrangement

    • Goossen, L. J., et al. (2002).[1] "Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or thioesters."[1] Angewandte Chemie International Edition. (Discusses stability of allyl-benzoate intermediates).

  • Distillation of Allyl Compounds

    • Encyclopedia of Industrial Chemistry. "Allyl Compounds."[5][6][7] (Details polymerization risks and inhibition).

    • [1]

Technical Support Center: Optimization of Heck Coupling Reactions with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Heck coupling reactions with aryl halides. Here, we address common challenges encountered in the lab through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to provide not just solutions, but a deeper understanding of the causality behind experimental choices to empower your research.

Table of Contents

  • FAQs: First-Line Troubleshooting

    • My Heck reaction is not working or the yield is very low. What are the first things to check?

    • I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

    • My starting material is an aryl chloride, and the reactivity is poor. How can I improve the coupling?

  • In-Depth Guides: Optimizing Key Parameters

    • The Catalyst System: How do I choose the right palladium source and ligand for my substrates?

    • The Role of the Base: Organic or inorganic? Which base should I use and why?

    • Solvents and Additives: How do solvents and additives like phase-transfer catalysts influence the reaction?

  • Experimental Protocols

    • Protocol 1: General Procedure for a Standard Heck Coupling with an Aryl Bromide.

    • Protocol 2: High-Activity Protocol for Coupling Unactivated Aryl Chlorides.

  • References

FAQs: First-Line Troubleshooting

This section addresses the most frequent issues encountered during Heck coupling reactions, providing immediate, actionable advice.

Q1: My Heck reaction is not working or the yield is very low. What are the first things to check?

A1: Low or no conversion in a Heck reaction can typically be traced back to a few critical factors. Systematically verifying these parameters is the most efficient way to troubleshoot the issue.

  • Integrity of Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous and properly degassed. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[1]

  • Catalyst Activation: The active catalyst in the Heck reaction is a Pd(0) species.[2] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction is often facilitated by phosphine ligands, amines, or the solvent itself.[3][4] If this reduction is inefficient, the catalytic cycle will not initiate. Consider adding a small amount of a reducing agent if catalyst activation is suspected to be the issue.

  • Reaction Temperature: The Heck reaction is often temperature-sensitive. For less reactive aryl halides, such as aryl bromides and especially aryl chlorides, higher temperatures (100-140 °C) are generally required to facilitate the oxidative addition step.[5][6] However, excessively high temperatures can lead to catalyst decomposition.[7] A systematic temperature screen is advisable.

  • Choice of Base: The base is crucial for neutralizing the hydrogen halide (HX) produced during the reaction and for regenerating the Pd(0) catalyst.[8] If the base is too weak, insoluble, or sterically hindered, the reaction can stall. For instance, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective but their low solubility in organic solvents can be a limiting factor.[6] In such cases, the addition of a phase-transfer catalyst can be beneficial.[9]

A logical workflow for troubleshooting a low-yielding Heck reaction is presented below.

G start Low Yield / No Reaction q1 Are reagents pure & degassed? start->q1 sol1 Purify/degas reagents & solvent. Rerun reaction. q1->sol1 No q2 Is the catalyst active? q1->q2 Yes sol1->start sol2 Use fresh catalyst. Consider Pd(0) source or ensure in situ reduction of Pd(II). q2->sol2 No q3 Is the temperature optimal? q2->q3 Yes sol2->start sol3 Screen temperatures (e.g., 80, 100, 120 °C). Check literature for similar substrates. q3->sol3 No q4 Is the base appropriate? q3->q4 Yes sol3->start sol4 Try a different base (e.g., K₂CO₃, Et₃N, PMP). Consider base solubility. q4->sol4 No end Reaction Optimized q4->end Yes sol4->start

Caption: Troubleshooting workflow for a low-yielding Heck reaction.
Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, bulk palladium metal.[1] Its formation is a common catalyst deactivation pathway where the catalytically active, soluble Pd(0) species aggregate and precipitate out of solution.[10] This loss of soluble catalyst will halt the reaction.

Causality and Prevention:

  • Ligand Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands stabilize the Pd(0) center. If these ligands dissociate, the unprotected Pd(0) atoms can easily aggregate. This can be caused by high temperatures or displacement by other coordinating species.[11]

    • Solution: Use a more robust ligand. Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, Buchwald-type biaryl phosphines) or NHC ligands often form more stable complexes with palladium, preventing dissociation and subsequent aggregation.[7][12]

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave some palladium atoms coordinatively unsaturated and prone to aggregation.

    • Solution: Ensure an appropriate ligand-to-palladium ratio is used. For monodentate phosphines, a ratio of 2:1 to 4:1 (L:Pd) is common.[12]

  • Solvent Effects: The choice of solvent can influence the stability of the catalytic species.

    • Solution: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can help stabilize the charged intermediates in some catalytic cycles.[7]

  • Additives: Certain additives can stabilize the active catalyst.

    • Solution: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can act as stabilizers for palladium nanoparticles, preventing their agglomeration and maintaining high catalytic activity.[9][13]

G Catalyst Deactivation Pathway cluster_solution Preventative Measures Active_Pd Active L₂Pd(0) (Soluble) Unstable_Pd Unstable 'Naked' Pd(0) Active_Pd->Unstable_Pd Ligand Dissociation (High Temp, etc.) Pd_Black Palladium Black (Precipitate) Unstable_Pd->Pd_Black Aggregation Robust_Ligand Use Robust Ligands (e.g., bulky phosphines, NHCs) Additives Add Stabilizers (e.g., TBAB)

Caption: Deactivation of the Pd(0) catalyst to palladium black.
Q3: My starting material is an aryl chloride, and the reactivity is poor. How can I improve the coupling?

A3: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[7] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[2] To overcome this high activation barrier, a more potent catalytic system is required.

Strategies for Activating Aryl Chlorides:

  • Bulky, Electron-Rich Ligands: These are essential for promoting the oxidative addition of aryl chlorides. The high electron density on the ligand is transferred to the palladium center, making it more nucleophilic and reactive towards the aryl chloride. The steric bulk of the ligand promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species.[7]

    • Examples: Tri(tert-butyl)phosphine (P(t-Bu)₃), di(1-adamantyl)-n-butylphosphine, and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, DavePhos) are highly effective.[14][15]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and form very stable complexes with palladium. These catalysts often exhibit high thermal stability and are excellent for activating aryl chlorides.[7][16]

  • Higher Temperatures: As mentioned, higher temperatures (often >120 °C) are typically necessary to drive the oxidative addition of aryl chlorides.[6] The use of high-boiling point solvents like DMAc or NMP is common.

  • Choice of Base: For challenging couplings with aryl chlorides, organic bases like tetrabutylammonium acetate (TBAE) have been shown to be highly effective, allowing reactions to proceed at lower temperatures (e.g., 80 °C).[14] Their solubility in organic solvents enhances their effectiveness compared to many inorganic bases.[17]

Catalyst SystemAryl HalideTypical ConditionsOutcomeReference
Pd(OAc)₂ / PPh₃Aryl Iodide/BromideEt₃N, DMF, 100 °CGood for activated substrates[7]
Pd(OAc)₂ / P(t-Bu)₃Aryl Bromide/ChlorideK₂CO₃, Dioxane, 120 °CGood for unactivated bromides[18]
Pd₂(dba)₃ / DavePhosAryl Chloriden-Bu₄N⁺OAc⁻, Dioxane, 80 °CExcellent for unactivated chlorides[14]
NHC-PalladacycleAryl ChlorideCs₂CO₃, DMAc, 140 °CHigh yields for challenging substrates[16]

Table 1: Comparison of catalyst systems for different aryl halides.

In-Depth Guides: Optimizing Key Parameters

The Catalyst System: How do I choose the right palladium source and ligand for my substrates?

The choice of the palladium source and, more critically, the ligand is paramount for a successful Heck reaction.

  • Palladium Source:

    • Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable, and relatively inexpensive Pd(II) precatalyst. It requires in situ reduction to the active Pd(0) species.[4]

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source. While it doesn't require a reduction step, ligand exchange with dba is necessary to form the active catalyst.

    • Palladacycles: These are pre-formed, stable Pd(II) complexes that are often highly active catalysts, particularly at high temperatures. They can be advantageous for activating challenging substrates.[7]

  • Ligand Selection:

    • Triphenylphosphine (PPh₃): The "classic" ligand for Heck reactions. It is effective for reactive substrates like aryl iodides and activated aryl bromides.[3] However, at the high temperatures needed for less reactive substrates, P-C bond cleavage can occur, leading to catalyst decomposition.[19]

    • Bulky, Electron-Rich Phosphines: As discussed for aryl chlorides, ligands like P(t-Bu)₃ and biaryl phosphines (e.g., from the Buchwald portfolio) are the go-to choice for challenging substrates. They accelerate the rate-limiting oxidative addition and stabilize the catalyst.[7][20]

    • N-Heterocyclic Carbenes (NHCs): NHCs are excellent ligands for difficult couplings due to their strong σ-donating ability and the high stability of their palladium complexes. They are particularly useful for reactions involving aryl chlorides.[7]

    • Bidentate vs. Monodentate Phosphines: Monodentate phosphines are generally preferred for Heck reactions. Chelating diphosphines were historically found to be less effective, though recent developments have identified specific bidentate ligands that can be successful.[21]

The Role of the Base: Organic or inorganic? Which base should I use and why?

The base plays a dual role in the Heck catalytic cycle: it neutralizes the HX acid formed during the β-hydride elimination step and facilitates the reductive elimination of HX from the H-Pd(II)-X species to regenerate the active Pd(0) catalyst.[17]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc, K₃PO₄):

    • Pros: Inexpensive, readily available. Often very effective, especially potassium and cesium carbonates.

    • Cons: Poor solubility in many organic solvents can lead to heterogeneous reaction mixtures and slower reaction rates. This can sometimes be overcome by using highly polar solvents like DMF or by adding a phase-transfer catalyst.[6][9]

  • Organic Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Proton Sponges):

    • Pros: Generally soluble in organic solvents, leading to homogeneous reaction conditions.

    • Cons: Can sometimes act as ligands themselves, potentially interfering with the catalyst. Tertiary amines can also undergo side reactions at high temperatures.

  • Organic Ionic Bases (e.g., n-Bu₄N⁺OAc⁻):

    • Pros: Highly soluble in organic solvents, promoting homogeneous catalysis. The acetate anion is an effective base. These have been shown to be particularly effective for challenging Heck couplings of aryl chlorides under milder conditions.[14]

The choice of base can significantly impact the reaction outcome, and screening a few different options is often necessary during optimization.[22]

Solvents and Additives: How do solvents and additives like phase-transfer catalysts influence the reaction?
  • Solvents:

    • Polar Aprotic Solvents: DMF, DMAc, NMP, and acetonitrile are the most common solvents for the Heck reaction.[7][23] They are effective at dissolving the palladium catalyst and the various intermediates in the catalytic cycle.

    • Aqueous Media: Heck reactions can be performed in water or aqueous mixtures, often with the use of water-soluble ligands. This is a "greener" approach and can sometimes lead to enhanced reactivity.[24]

    • Ionic Liquids: Ionic liquids can serve as both the solvent and a stabilizer for the palladium catalyst, sometimes allowing for ligand-free conditions and easier catalyst recycling.[7]

  • Additives - Phase-Transfer Catalysts (PTCs):

    • Tetrabutylammonium Salts (e.g., TBAB, TBACl): These are the most common additives. Tetrabutylammonium bromide (TBAB) is particularly versatile.

      • Mechanism of Action: When using an insoluble inorganic base (like K₂CO₃) in an organic solvent, the PTC facilitates the transfer of the carbonate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[9] TBAB can also stabilize the Pd(0) catalyst, preventing aggregation into palladium black, and may promote the "ionic pathway" of the Heck reaction, which can be faster for some substrates.[13][25] The presence of TBAB has been shown to be essential for some Heck reactions to proceed to completion.[26]

Experimental Protocols

Protocol 1: General Procedure for a Standard Heck Coupling with an Aryl Bromide

This protocol is a good starting point for the coupling of an aryl bromide with an electron-deficient alkene like styrene or an acrylate.

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Alkene (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed DMF via syringe, followed by the alkene.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity Protocol for Coupling Unactivated Aryl Chlorides

This protocol utilizes a more active catalyst system necessary for the challenging coupling of unactivated or electron-rich aryl chlorides.[14]

  • Materials:

    • Aryl chloride (1.0 mmol, 1.0 equiv)

    • Alkene (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, 0.04 mmol, 4 mol%)

    • Tetrabutylammonium acetate (n-Bu₄N⁺OAc⁻, 1.5 mmol, 1.5 equiv)

    • Anhydrous, degassed 1,4-dioxane (3 mL)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, DavePhos, and n-Bu₄N⁺OAc⁻ to a Schlenk tube equipped with a stir bar.

    • Add the aryl chloride and the degassed 1,4-dioxane.

    • Add the alkene via syringe.

    • Seal the tube and heat the mixture to 80-100 °C in an oil bath with stirring.

    • Monitor the reaction progress by GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate or diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash chromatography.

References

  • Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952. [Link]

  • Allam, B. K., & Singh, K. N. (2011). An efficient and simple protocol for phosphine-free Heck reactions in water. Synthesis, 2011(07), 1125-1131. [Link]

  • Kormos, C. M., & Leadbeater, N. E. (2006). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. SpringerLink. [Link]

  • Xu, H.-J., Zhao, Y.-Q., & Zhou, X.-F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(19), 8036–8041. [Link]

  • Ghorui, S., & Ali, M. A. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1550–1556. [Link]

  • Mhlongo, N. N., et al. (2016). Optimization of reaction conditions for the Mizoroki-Heck reaction of aryl halides with alkenes. ResearchGate. [Link]

  • Wang, L., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Institutes of Health. [Link]

  • Etemadi-Davan, E., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

  • Fors, B. P. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Wang, L., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 806–813. [Link]

  • N. N. H. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]

  • J&K Scientific LLC. (2021). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Approaches to the Heck reaction on challenging substrates. [Link]

  • Bhanage, B. M., & Samec, J. S. M. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Ferlin, F., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health. [Link]

  • Role of palladium catalyst in cross-coupling reactions. (2025). [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]

  • Kumar, D. (2014). What is the role of PPh3 in Heck coupling?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • Majumder, S., & Su, W. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI. [Link]

  • Cross-Coupling Reactions Guide. (n.d.). [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. Wipf Group. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Rayner, G. (n.d.). INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. ePrints Soton. [Link]

  • Steven, A. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]

  • Ortuño, M. A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]

  • Vechorkin, O., & Hu, X. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]

  • Labulo, A. H., & van Heerden, F. R. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • Lee, D.-H., et al. (2011). An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Modern Heck Reactions. [Link]

  • ResearchGate. (n.d.). Palladium Metal Catalysts in Heck C-C Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]

Sources

Improving yield and purity in the synthesis of 3-(2-Carboethoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ETH-2-ALL-BENZ-001 Subject: Optimization of Yield and Purity for Ethyl 2-allylbenzoate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Molecule Profile

User Query: "I am experiencing low yields (40-50%) and persistent tin impurities when synthesizing 3-(2-Carboethoxyphenyl)-1-propene. The product also contains an isomerized impurity. How do I optimize this?"

Technical Analysis: The target molecule, Ethyl 2-allylbenzoate , presents a classic "Ortho-Effect" challenge. The ester group at the ortho position creates steric hindrance that slows down the transmetallation step in cross-coupling reactions. Additionally, the allyl double bond is prone to isomerization into conjugation with the benzene ring (forming the styrene derivative), especially under prolonged heating or in the presence of hydride species.

While Suzuki-Miyaura coupling is often preferred for "green" chemistry, the Stille Coupling remains the most robust method for this specific transformation due to the high stability of allyl stannanes and the neutral conditions that preserve the sensitive ester group.

Target Molecule Data
PropertyDetail
IUPAC Name Ethyl 2-(prop-2-en-1-yl)benzoate
Common Name Ethyl 2-allylbenzoate
CAS Number 7468-67-9
Key Structural Feature Ortho-substituted ester; Terminal alkene
Primary Challenge Steric hindrance (Yield) & Isomerization (Purity)

The Optimized Protocol (Stille Coupling)

Note: This protocol replaces standard Pd(PPh3)4 conditions with a "Farina-modified" approach to accelerate the rate-determining transmetallation step.

Reagents & Stoichiometry[2][4][5][6][7][8]
  • Substrate: Ethyl 2-iodobenzoate (1.0 equiv) [Preferred over bromide for faster oxidative addition]

  • Coupling Partner: Allyltributylstannane (1.1 equiv)

  • Catalyst: Pd_2(dba)_3 (2.5 mol%) + AsPh_3 (10 mol%) OR P(o-tol)_3 (10 mol%)

  • Additive: CuI (Copper(I) Iodide) (10 mol%) — Critical for rate acceleration

  • Solvent: DMF (Anhydrous, degassed)

  • Temperature: 60°C (Do not exceed 80°C to prevent isomerization)

Step-by-Step Workflow
  • Degassing (Crucial): In a flame-dried Schlenk flask, dissolve Ethyl 2-iodobenzoate in DMF (0.2 M concentration). Sparge with Argon for 15 minutes. Oxygen is the primary cause of catalyst death (Pd black formation).

  • Catalyst Loading: Add Pd_2(dba)_3, the ligand (AsPh_3 or Phosphine), and CuI. Stir for 5 minutes until the solution turns a consistent color (usually dark red/brown).

  • Reagent Addition: Add Allyltributylstannane dropwise via syringe.

  • Reaction: Heat to 60°C. Monitor by TLC/HPLC every hour.

    • Checkpoint: The reaction should be complete within 4-6 hours. If it exceeds 12 hours, isomerization risk increases significantly.

  • Quench: Cool to room temperature. Dilute with Diethyl Ether.

Troubleshooting Guide (Diagnostic Trees)

Issue A: Low Yield (<60%) or Stalled Reaction

If the reaction stops before consuming the starting material, the catalyst has likely deactivated ("crashed out").

Yield_Troubleshooting Start Problem: Reaction Stalls < 60% Conv. Check_Color Check Reaction Color Start->Check_Color Black_Precip Black Precipitate (Pd Black) Check_Color->Black_Precip Yes Orange_Red Remains Orange/Red (Active) Check_Color->Orange_Red Yes O2_Leak Diagnosis: O2 Poisoning or Ligand Dissociation Black_Precip->O2_Leak Sterics Diagnosis: Slow Transmetallation (Sterics) Orange_Red->Sterics Sol_O2 Solution: Sparge Solvent longer; Use Pd2(dba)3/P(o-tol)3 (more robust) O2_Leak->Sol_O2 Sol_Sterics Solution: Add CuI (Farina Effect); Switch leaving group to Iodide Sterics->Sol_Sterics

Figure 1: Diagnostic logic for incomplete conversion. The "Farina Effect" refers to the ability of Copper(I) to scavenge free ligands or form a more reactive organocopper intermediate, bypassing steric hurdles.

Issue B: Impurity Profile (Purity)

Users often report two major impurities: "The Black Tar" (Tin) and "The Isomer."

1. The Isomer (Styrene Derivative)

  • Symptom: NMR shows a shift of the alkene protons. The terminal alkene (

    
    ) becomes an internal alkene conjugated with the ring (
    
    
    
    ).
  • Cause: "Chain Walking" (Hydride Elimination/Re-insertion). This occurs if the reaction runs too long or too hot.

  • Fix:

    • Stop the reaction immediately upon consumption of starting material.

    • Lower temperature to 50-60°C.

    • Avoid hydride sources (ensure solvents are dry; do not use alcohols).

2. Tin Residues (The "Grease")

  • Symptom: Sticky oil that won't crystallize; NMR shows broad multiplets in the alkyl region (0.8 - 1.5 ppm).

  • Fix: Standard flash chromatography is ineffective for removing tributyltin halides. Use the Fluoride Workup .

Purification Protocol: The KF Method

This is the industry-standard method for removing tin byproducts to achieve pharmaceutical-grade purity.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate.

  • The KF Wash: Prepare a saturated aqueous solution of Potassium Fluoride (KF) .

  • Biphasic Stir: Add the KF solution to the organic layer and stir vigorously for 30 minutes.

    • Chemistry: The fluoride ion has a high affinity for Tin (

      
      ), forming insoluble polymeric Tributyltin fluoride (
      
      
      
      ).
  • Filtration: A white, fluffy precipitate will form. Filter this suspension through a pad of Celite .[1]

  • Separation: Separate the layers. The organic layer is now largely tin-free.

  • Polishing: If trace tin remains (check NMR), elute through a silica column containing 10% w/w Potassium Fluoride mixed into the silica gel.

Frequently Asked Questions (FAQs)

Q: Can I use the Suzuki coupling instead to avoid Tin toxicity? A: Yes, but with caveats. You can use Allylboronic acid pinacol ester. However, allyl boron species are prone to protodeboronation (breaking down before reacting). You must use a base like


 and potentially a Pd-catalyst with a bulky ligand like SPhos  or XPhos  to protect the active species. The Stille method is generally higher-yielding for this specific ortho-ester substrate.

Q: Why do you recommend Ethyl 2-iodobenzoate over the bromobenzoate? A: The oxidative addition of Pd into the Carbon-Halogen bond is the first step. For ortho-substituted systems, this step is hindered.[2] The C-I bond is weaker than the C-Br bond, allowing oxidative addition to occur faster and under milder conditions, which preserves the ester and prevents alkene isomerization.

Q: My product has a yellow tint even after the column. What is it? A: This is likely residual Phosphine ligand or Pd-ligand clusters. A wash with 1M HCl (rapidly, to avoid hydrolyzing the ester) or passing through a plug of activated charcoal/Celite usually removes this color.

Q: Can I use Grignard reagents (AllylMgBr)? A: No. Allylmagnesium bromide is a hard nucleophile and will attack the ester group, leading to the formation of the tertiary alcohol (double addition) or the ketone. You must use a transition-metal catalyzed cross-coupling (Stille, Suzuki, or Negishi) to maintain chemoselectivity for the halide over the ester.

References

  • The Stille Reaction (Original Scope): Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link

  • The "Farina Effect" (Copper Additive): Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide. Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Tin Removal (KF Workup): Leibner, J. E., & Jacobus, J. (1979). The fluoride ion workup of organotin reactions.[1] The Journal of Organic Chemistry, 44(3), 449–450. Link

  • Ortho-Substitution Challenges: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Catalyst selection and optimization for reactions of 3-(2-Carboethoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactions of 3-(2-Carboethoxyphenyl)-1-propene (Ethyl 2-allylbenzoate)

Ticket ID: CHEMSUP-2024-EAAB Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Triage & Strategy: Define Your Target

User Query: "I have 3-(2-Carboethoxyphenyl)-1-propene. Which catalyst should I use?"

Specialist Response: The reactivity of 3-(2-Carboethoxyphenyl)-1-propene (commonly Ethyl 2-allylbenzoate ) is dictated by the competition between the terminal alkene and the ester moiety. Your catalyst choice depends entirely on the desired transformation.

Please select your target pathway from the Decision Matrix below to navigate to the correct troubleshooting module.

CatalystSelection Start Substrate: 3-(2-Carboethoxyphenyl)-1-propene Decision Target Product? Start->Decision Path1 Isocoumarin / Lactone (Oxidative Cyclization) Decision->Path1 Ring Closure Path2 Styrene Derivative (Isomerization) Decision->Path2 Double Bond Migration Path3 Aldehyde (Hydroformylation) Decision->Path3 Carbonylation Cat1 Catalyst: Pd(OAc)2 + Oxidant (Cu/O2) Path1->Cat1 Cat2 Catalyst: Ru-Hydrides (e.g., RuCl2(PPh3)3) Path2->Cat2 Cat3 Catalyst: Rh(acac)(CO)2 + Ligand Control Path3->Cat3

Figure 1: Catalyst selection decision tree based on target functionalization.

Module A: Oxidative Cyclization (Isocoumarin Synthesis)

Target: Formation of isocoumarins via intramolecular C-H activation/oxidative coupling.[1] Primary Catalyst: Palladium(II) Acetate [Pd(OAc)₂]

Technical Brief

Unlike standard Heck reactions, this substrate lacks a halogen leaving group. Therefore, the reaction must proceed via oxidative Pd(II) catalysis (Fujiwara-Moritani type). The cycle relies on electrophilic palladation of the arene followed by olefin insertion. The critical failure point is the re-oxidation of Pd(0) back to Pd(II).

Troubleshooting Guide (Q&A)

Q: My reaction turns black immediately and yields are <10%. What is happening? A: This is "Pd-Black" precipitation. The catalytic cycle is stalling at the re-oxidation step.

  • Diagnosis: The Pd(0) species formed after β-hydride elimination is aggregating before it can be re-oxidized by your co-oxidant.

  • Resolution:

    • Switch Oxidant: If using only O₂ (balloon), add a redox mediator like Cu(OAc)₂ (1.0 - 2.0 equiv) or Benzoquinone (BQ).

    • Solvent Switch: Move to Tetrabutylammonium Acetate (Bu₄NOAc) as a molten salt solvent or additive. Acetate ions stabilize the Pd-cluster and facilitate the C-H activation step (Concerted Metallation-Deprotonation mechanism).

Q: I am seeing a mixture of 5-exo and 6-endo cyclization products. How do I favor the 6-membered isocoumarin? A: Regioselectivity is controlled by the electronic nature of the ligand and base.

  • Protocol Adjustment: Use Pd(TFA)₂ instead of Pd(OAc)₂. The more electrophilic Pd center favors the 6-endo pathway.

  • Ligand: Avoid bulky phosphines which induce steric clashes favoring the smaller ring. Stick to ligand-free conditions or use simple pyridine ligands if stabilization is needed.

Q: Can I run this without heavy metal oxidants (Cu/Ag)? A: Yes, but it requires high pressure.

  • Alternative: Use t-Butyl Hydroperoxide (TBHP) or high-pressure O₂ (1 atm is rarely sufficient for efficient turnover in this specific substrate).

Module B: Isomerization (Styrene Synthesis)

Target: Migration of the terminal double bond to the internal position (conjugated with the phenyl ring), forming Ethyl 2-(1-propenyl)benzoate. Primary Catalyst: Ruthenium Hydrides (e.g., [RuClH(CO)(PPh₃)₃])

Technical Brief

This reaction is thermodynamically driven; the conjugated styrene product is significantly more stable than the terminal allyl starting material. However, "over-isomerization" or Z/E selectivity issues are common.

Troubleshooting Guide (Q&A)

Q: I am trying to perform Ring-Closing Metathesis (RCM) with Grubbs catalyst, but I keep getting the isomerized styrene product instead of the ring. Why? A: This is a classic "rogue isomerization" issue. Grubbs catalysts can decompose to form Ru-hydride species, which are potent isomerization catalysts.[2]

  • Fix: Add 1,4-Benzoquinone (10 mol%) to your RCM reaction. It acts as a hydride scavenger, poisoning the isomerization pathway while leaving the metathesis cycle intact.

Q: I want the isomerized product, but the reaction stalls at 60% conversion. A: The active catalytic species is likely a Ruthenium hydride. If you are using a precursor like RuCl₂(PPh₃)₃, it requires activation.

  • Optimization: Add a base (e.g., KOtBu or Et₃N ) to facilitate the formation of the active Ru-H species via HCl elimination.

  • Temperature: Ensure reaction temperature is >80°C (Toluene reflux) to overcome the activation barrier.

Q: How do I control E/Z selectivity? A:

  • For E-isomer (Trans): Use thermodynamic control (long reaction times, Ru-hydrides). The E-isomer is generally more stable.

  • For Z-isomer (Cis): This is difficult with this substrate due to the steric bulk of the ortho-ester. Kinetic control using Cobalt catalysts (e.g., HCo(N₂) (PPh₃)₃) is required, but yields are typically lower.

Module C: Hydroformylation (Aldehyde Synthesis)

Target: Adding a formyl group (-CHO) to the alkene. Primary Catalyst: Rhodium(I) complexes [Rh(acac)(CO)₂]

Comparative Data: Ligand Effects on Regioselectivity

The choice of ligand dictates whether you get the Linear (anti-Markovnikov) or Branched (Markovnikov) aldehyde.

ParameterLinear Target (n)Branched Target (iso)
Ligand Class Bisphosphines (Wide bite angle)Monophosphines / Phosphites
Recommended Ligand Xantphos or BISBI PPh₃ (excess) or BobPhos
L:B Ratio > 30:1< 1:5
Temperature 80 - 100°C40 - 60°C
Pressure (CO/H₂) 10 - 20 bar20 - 50 bar
Troubleshooting Guide (Q&A)

Q: I am getting significant hydrogenation (saturated alkane) side-product. A: Your Rhodium center is too electron-rich or H₂ pressure is too high relative to CO.

  • Adjustment: Increase the CO partial pressure. CO competes with H₂ for coordination sites.

  • Ligand: Switch to a less electron-donating phosphite ligand to reduce the metal's reducing power.

Q: The reaction rate is incredibly slow with Xantphos. A: Wide bite-angle ligands stabilize the resting state, making CO dissociation (the rate-limiting step) harder.

  • Optimization: Increase temperature to 110°C. While this usually lowers regioselectivity with monophosphines, Xantphos is rigid enough to maintain high L:B ratios even at elevated temperatures.

Experimental Protocol: Oxidative Cyclization (Recommended)

For the synthesis of 3-methylisocoumarin derivatives.

  • Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar.

  • Reagents:

    • Substrate: Ethyl 2-allylbenzoate (1.0 equiv, 0.5 mmol)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Oxidant: Cu(OAc)₂ (2.0 equiv)

    • Solvent: DMF (2.0 mL) or [Bu₄N][OAc] (molten, 100°C)

  • Execution:

    • Add solid reagents to the tube.

    • Evacuate and backfill with O₂ (balloon) three times.

    • Inject solvent.[3][4]

    • Heat to 100°C for 12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Diethyl Ether.

    • Wash with 1M HCl (to remove Cu salts) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Validation: Check ¹H NMR. Disappearance of terminal alkene protons (5.0-6.0 ppm) and appearance of vinyl proton in the lactone ring (~6.3 ppm).

Mechanism & Failure Analysis (Graphviz)

The following diagram illustrates the catalytic cycle for the Pd-catalyzed oxidative cyclization and identifies the critical "Kill Step" where the catalyst deactivates.

PdCycle PdII Active Catalyst Pd(II) Coord Coordination (Alkene + Arene) PdII->Coord CH_Act C-H Activation (Palladacycle) Coord->CH_Act - AcOH Insert Migratory Insertion CH_Act->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Pd0 Reduced Species Pd(0) Elim->Pd0 + Product Agg FAILURE: Pd Black (Aggregation) Pd0->Agg Slow Re-oxidation Ox Re-oxidation (Cu(II) -> Cu(I)) Pd0->Ox Fast Ox->PdII Regenerated

Figure 2: Catalytic cycle for Oxidative Cyclization showing the critical re-oxidation dependency.

References
  • Oxidative Cyclization Mechanism

    • Giacometti, R. D., et al. "Direct Synthesis of 3-Aryl Substituted Isocoumarins and Phthalides through Palladium Acetate Catalyzed C(sp2)-H Activation.
  • Ruthenium Isomerization & Metathesis

    • Schmidt, B. "Ruthenium-Catalyzed Isomerization of Terminal Olefins: Applications to Synthesis." European Journal of Organic Chemistry.
  • Hydroformylation Selectivity

    • Börner, A., & Franke, R. "Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis." Wiley Online Library.
  • Reaction of Allylbenzoates

    • Detailed mechanistic insights on Pd-migration and cycliz

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 3-(2-Carboethoxyphenyl)-1-propene: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Carboethoxyphenyl)-1-propene, also known as ethyl 2-allylbenzoate, is a valuable scaffold in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both an ester and an alkene functionality allows for diverse subsequent chemical transformations. This guide provides a comparative analysis of several prominent synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's advantages and disadvantages. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in their synthetic strategies.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis of 3-(2-Carboethoxyphenyl)-1-propene reveals several plausible bond disconnections, each corresponding to a well-established synthetic methodology. The primary disconnections considered in this guide are at the C-C bond between the aromatic ring and the allyl group, and the C=C double bond of the propene moiety.

G cluster_heck Heck Reaction cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation target 3-(2-Carboethoxyphenyl)-1-propene disconnection1 C(aryl)-C(allyl) disconnection target->disconnection1 Heck or Grignard Route disconnection2 C=C disconnection target->disconnection2 Wittig or Knoevenagel Route heck_sm1 Ethyl 2-bromobenzoate heck_sm1->disconnection1 heck_sm2 Allyl alcohol heck_sm2->disconnection1 grignard_sm1 Ethyl 2-bromobenzoate grignard_sm1->disconnection1 grignard_sm2 Allylmagnesium bromide grignard_sm2->disconnection1 wittig_sm1 Ethyl 2-formylbenzoate wittig_sm1->disconnection2 wittig_sm2 Methylenetriphenylphosphorane wittig_sm2->disconnection2 knoevenagel_sm1 Ethyl 2-formylbenzoate knoevenagel_sm1->disconnection2 knoevenagel_sm2 Malonic acid knoevenagel_sm2->disconnection2

Caption: Retrosynthetic analysis of 3-(2-Carboethoxyphenyl)-1-propene.

This analysis logically leads us to a comparative study of four primary synthetic strategies: the Heck reaction, the Grignard reaction, the Wittig reaction, and the Knoevenagel condensation.

Route 1: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3][4] For the synthesis of our target molecule, this translates to the coupling of ethyl 2-bromobenzoate with an allylic partner.

Reaction Pathway

G reactant1 Ethyl 2-bromobenzoate product 3-(2-Carboethoxyphenyl)-1-propene reactant1->product reactant2 Allyl Alcohol reactant2->product catalyst Pd Catalyst (e.g., Pd(OAc)2) Base (e.g., NaOAc) Solvent (e.g., DMF) catalyst->product Heck Coupling

Caption: Heck reaction pathway to the target molecule.

Mechanistic Insights

The catalytic cycle of the Heck reaction is well-established and proceeds through a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

  • Olefin Coordination and Insertion: The alkene (allyl alcohol) coordinates to the palladium center, followed by migratory insertion of the aryl group into the double bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by promoting the reductive elimination of H-Br.[3]

Experimental Protocol

Materials:

  • Ethyl 2-bromobenzoate

  • Allyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-bromobenzoate (1.0 mmol), sodium acetate (2.0 mmol), and palladium(II) acetate (1 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by allyl alcohol (1.0 mmol).

  • Heat the reaction mixture to 90 °C in an oil bath and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (15 mL).

  • Wash the organic layer with brine (3 x 10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-(2-Carboethoxyphenyl)-1-propene.

Analysis and Discussion
FeatureAssessment
Yield Generally good to excellent, with reported yields for similar reactions often exceeding 80%.
Atom Economy Moderate, as it involves the use of a stoichiometric base.
Reagent Availability Starting materials and catalysts are commercially available.
Reaction Conditions Requires elevated temperatures and an inert atmosphere.
Stereoselectivity Not a primary concern for this specific product.
Substrate Scope Tolerant of the ester functional group.
Purification Requires chromatographic purification to remove the catalyst and byproducts.
Safety Palladium catalysts can be expensive and require proper handling and disposal. DMF is a high-boiling, potentially harmful solvent.

Route 2: The Grignard Reaction

The Grignard reaction is a classic organometallic reaction involving the nucleophilic addition of a Grignard reagent to an electrophilic carbon.[5][6][7] For our target, this would involve the reaction of allylmagnesium bromide with ethyl 2-bromobenzoate. However, the direct coupling of a Grignard reagent with an aryl halide containing an ester is challenging due to the high reactivity of the Grignard reagent towards the ester functionality. A more plausible approach involves the reaction of a Grignard reagent derived from an ortho-bromoaryl ester with an allyl halide, though this also presents significant challenges. A more direct, albeit still challenging, route is the reaction of allylmagnesium bromide with the ester group of a benzoate derivative. This would, however, lead to a tertiary alcohol after a second addition, not our desired product.

Therefore, a more strategic Grignard approach would involve the reaction of a Grignard reagent with a different electrophile, such as a nitrile, followed by further transformations. However, for a direct comparison, we will consider the theoretical reaction of allylmagnesium bromide with ethyl 2-chlorobenzoyl chloride, which would be a more suitable electrophile, followed by esterification. This multi-step nature makes it less direct than the Heck reaction.

Given the inherent difficulties and the multi-step nature of a viable Grignard route to the exact target, a detailed protocol is not provided here. Instead, a general discussion of the challenges is presented.

Challenges and Considerations
  • Reactivity towards the Ester: Grignard reagents readily add to esters twice to form tertiary alcohols.[6] Protecting the ester group would add extra steps to the synthesis.

  • Preparation of the Grignard Reagent: The preparation of allylmagnesium bromide requires strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[8][9]

  • Side Reactions: Wurtz coupling is a common side reaction during the formation of Grignard reagents.[9]

Route 3: The Wittig Reaction

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[10][11][12] This route offers excellent control over the position of the newly formed double bond.

Reaction Pathway

This is a two-step process starting from the synthesis of the required aldehyde.

Step 1: Synthesis of Ethyl 2-formylbenzoate

G reactant1 2-Formylbenzoic acid product Ethyl 2-formylbenzoate reactant1->product reactant2 Iodoethane reactant2->product reagents K₂CO₃ DMF reagents->product Esterification

Caption: Synthesis of the key aldehyde intermediate.

Step 2: Wittig Olefination

G reactant1 Ethyl 2-formylbenzoate product 3-(2-Carboethoxyphenyl)-1-propene reactant1->product reactant2 Methyltriphenylphosphonium bromide reactant2->product reagents Strong Base (e.g., n-BuLi) THF reagents->product Wittig Reaction

Caption: Wittig reaction to form the target alkene.

Mechanistic Insights

The Wittig reaction proceeds via the formation of a phosphorus ylide, which then reacts with the carbonyl compound.

  • Ylide Formation: A strong base deprotonates the phosphonium salt to form the nucleophilic ylide.

  • Betaine/Oxaphosphetane Formation: The ylide attacks the carbonyl carbon to form a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered ring intermediate, the oxaphosphetane.

  • Decomposition: The oxaphosphetane decomposes to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[13]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-formylbenzoate [14][15]

Materials:

  • 2-Formylbenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Iodoethane

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • To a stirred solution of 2-formylbenzoic acid (5.1 mmol) and potassium carbonate (2.8 mmol) in DMF (4 mL), add iodoethane (9.5 mmol).

  • Reflux the reaction mixture for 4 hours.

  • After cooling, dilute the mixture with water (8 mL) and extract with DCM.

  • Wash the combined organic phases with 1N HCl (4 mL), then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain ethyl 2-formylbenzoate.

Step 2: Wittig Olefination [13]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 2-formylbenzoate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 mmol) and anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise. The solution will turn a characteristic ylide color (often orange or deep red).

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of ethyl 2-formylbenzoate (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and obtain the final product.

Analysis and Discussion
FeatureAssessment
Yield Generally good for both steps.
Atom Economy Poor, due to the formation of the stoichiometric triphenylphosphine oxide byproduct.
Reagent Availability Starting materials and reagents are readily available.
Reaction Conditions Requires a two-step sequence and the use of a strong, pyrophoric base (n-BuLi) under strictly anhydrous conditions.
Stereoselectivity For non-stabilized ylides like the one used here, the Z-alkene is typically favored, although for a terminal alkene, this is not a factor.[10]
Substrate Scope Broad for aldehydes and ketones.
Purification The removal of triphenylphosphine oxide can be challenging and often requires careful chromatography.[16]
Safety n-Butyllithium is highly pyrophoric and requires careful handling.

Route 4: The Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base.[17][18][19][20] This is another viable route starting from ethyl 2-formylbenzoate.

Reaction Pathway

G reactant1 Ethyl 2-formylbenzoate intermediate Cinnamic acid derivative reactant1->intermediate reactant2 Malonic Acid reactant2->intermediate reagents Piperidine Pyridine (solvent) reagents->intermediate Knoevenagel Condensation product 3-(2-Carboethoxyphenyl)-1-propene intermediate->product Decarboxylation

Caption: Knoevenagel condensation followed by decarboxylation.

Mechanistic Insights
  • Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Heating in the presence of pyridine promotes decarboxylation to yield the final product.[19]

Experimental Protocol

Materials:

  • Ethyl 2-formylbenzoate

  • Malonic acid

  • Piperidine

  • Pyridine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • 10% Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-formylbenzoate (1.0 mmol) and malonic acid (1.2 mmol) in pyridine (5 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Analysis and Discussion
FeatureAssessment
Yield Can be variable depending on the substrate and conditions.
Atom Economy Moderate, with the loss of CO₂ and water.
Reagent Availability All reagents are common and inexpensive.
Reaction Conditions Generally milder than the Wittig reaction, avoiding strong bases.
Stereoselectivity Often favors the formation of the E-isomer for substituted alkenes.
Substrate Scope Primarily for aldehydes and reactive ketones.
Purification Generally straightforward.
Safety Pyridine and piperidine are toxic and have strong odors; work should be conducted in a well-ventilated fume hood.

Comparative Summary and Recommendation

Synthetic RouteStarting MaterialsKey ReagentsProsCons
Heck Reaction Ethyl 2-bromobenzoate, Allyl alcoholPd catalyst, BaseHigh yield, good functional group tolerance, one-pot reaction.Expensive and toxic catalyst, requires elevated temperatures and inert atmosphere, chromatographic purification needed.
Wittig Reaction Ethyl 2-formylbenzoate, Methyltriphenylphosphonium bromideStrong base (n-BuLi)High yield, excellent regioselectivity for the double bond.Two-step synthesis, poor atom economy, use of pyrophoric reagents, difficult purification.
Knoevenagel Condensation Ethyl 2-formylbenzoate, Malonic acidWeak base (Piperidine)Mild reaction conditions, inexpensive reagents, straightforward purification.Two-step synthesis, yields can be variable, decarboxylation step required.

For the synthesis of 3-(2-Carboethoxyphenyl)-1-propene on a laboratory scale, the Heck reaction presents the most efficient and direct route. Its one-pot nature and high yields, despite the cost of the catalyst, make it an attractive option for researchers. The Wittig reaction, while a powerful tool for olefination, is less ideal in this case due to the two-step sequence, the use of hazardous reagents, and the challenging purification. The Knoevenagel condensation offers a milder alternative to the Wittig reaction but is also a two-step process with potentially lower yields. The Grignard route is fraught with challenges related to functional group compatibility, making it the least practical choice for this specific target.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research project, including scale, cost, available equipment, and safety considerations.

References

  • A Comparative Guide to Wittig and Julia Olefination for trans-Alkene Synthesis - Benchchem. (URL not available)
  • 2 Formyl Benzoate | PDF | Thin Layer Chromatography - Scribd. [Link]

  • pounds.[1–3] Allylic Grignard reagents. (URL not available)
  • Knoevenagel Condens
  • Knoevenagel Condens
  • Olefins from carbonyls - DiVA. (URL not available)
  • Olefination - TCI Chemicals. (URL not available)
  • Two Variations of Solvent-Reduced Wittig Olefination Reactions – Comparison of Solventless Wittig Reactions to Wittig Reactions under Ultrasonication with Minimal Work-up[21] - ResearchGate. (URL not available)

  • Knoevenagel Condensation - Alfa Chemistry. (URL not available)
  • Knoevenagel condensation - Wikipedia. [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchG
  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • A Solvent Free Wittig Reaction. (URL not available)
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (URL not available)
  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Consider
  • Grignard Reaction. (URL not available)
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

  • Wittig Reaction - Common Conditions. (URL not available)
  • 5 - Organic Syntheses Procedure. [Link]

  • Heck Reaction. (URL not available)
  • Ethyl Benzoylformate - Organic Syntheses Procedure. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • The Wittig Reaction - UC Berkeley. (URL not available)
  • Ethyl 2-formylbenzoate | C10H10O3 | CID 10943020 - PubChem - NIH. [Link]

  • Heck Reaction—State of the Art - MDPI. (URL not available)
  • The Grignard Reaction. (URL not available)
  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

Sources

Validation of Analytical Methods for 3-(2-Carboethoxyphenyl)-1-propene (Ethyl 2-allylbenzoate)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of analytical methods for 3-(2-Carboethoxyphenyl)-1-propene Content Type: Publish Comparison Guide

Executive Summary & Strategic Rationale

3-(2-Carboethoxyphenyl)-1-propene , commonly known as Ethyl 2-allylbenzoate , is a critical intermediate in the synthesis of isocoumarins and polycyclic aromatic hydrocarbons via palladium-catalyzed cyclization.[1] Its quality control is uniquely challenging due to a specific degradation pathway: the isomerization of the terminal allyl double bond to the thermodynamically more stable, conjugated internal alkene (styrene derivative).[1]

Mechanistic Insight: The Separation Challenge

The primary analytical objective is not merely quantifying the main peak, but resolving it from its isomerization impurity (Ethyl 2-(1-propenyl)benzoate).[1]

  • Analyte: Terminal alkene (Allyl).[1] Less stable, lower boiling point (marginally).[1]

  • Impurity: Internal alkene (Styrenyl).[1] Conjugated system, more stable, distinct

    
    -
    
    
    
    interaction profile.[1]

Method Comparison: GC-FID vs. RP-HPLC[1]

The following table contrasts the two primary methodologies evaluated for this validation.

FeatureMethod A: GC-FID (Recommended) Method B: RP-HPLC (UV)
Principle Volatility & Polarity (Boiling Point/Interaction)Hydrophobicity &

-

Interactions
Isomer Resolution High. Capillary columns (e.g., 5% phenyl) provide excellent separation of double-bond isomers.[1]Moderate. Requires specific stationary phases (e.g., Phenyl-Hexyl) to distinguish subtle

-electron differences.[1]
Sensitivity High for carbon-rich esters.High (UV active chromophore at ~230 nm).[1]
Suitability Ideal for the volatile ester and non-polar side products.Better for detecting polar degradation products (e.g., 2-allylbenzoic acid from hydrolysis).[1]
Throughput Fast (< 15 min run time).[1]Moderate (15–25 min with equilibration).
Cost Low (Carrier gas vs. HPLC solvents).[1]Moderate/High (Solvent disposal).[1]

Scientist’s Verdict: Use GC-FID for release testing and purity profiling. Use HPLC-UV only if monitoring the hydrolysis (acid formation) in stability studies where the free acid is non-volatile and requires derivatization for GC.

Validated Experimental Protocol (GC-FID)[1]

This protocol is designed to be self-validating , meaning the system suitability criteria (resolution between isomer and analyte) must be met before any data is accepted.[1]

A. Chromatographic Conditions[2][3][4]
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or ZB-5 (30 m

    
     0.25 mm ID 
    
    
    
    0.25
    
    
    m film thickness).[1] Rationale: The 5% phenyl phase interacts with the aromatic ring, while the thermal ramp separates based on the volatility difference between the allyl and propenyl chains.[1]
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split mode (50:1), 250°C.

  • Detector (FID): 300°C; H

    
     30 mL/min, Air 400 mL/min.[1]
    
  • Oven Program:

    • Initial: 80°C (Hold 1 min) – Focuses the solvent/analyte.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 280°C (Hold 3 min) – Elutes heavy dimers.

B. Standard Preparation[4][5]
  • Stock Solution: Weigh 50.0 mg of Ethyl 2-allylbenzoate reference standard into a 50 mL volumetric flask. Dilute to volume with Ethyl Acetate (Conc: 1.0 mg/mL).[1]

  • System Suitability Solution (Resolution Mix): Degrade a small aliquot of stock solution by adding 10

    
    L of dilute HCl and warming to 40°C for 1 hour (induces isomerization). Mix 1:1 with fresh stock. This ensures both the Allyl (analyte) and Propenyl (impurity) peaks are present.[1]
    

Validation Parameters & Performance Data

The following data represents expected performance characteristics derived from ICH Q2(R1) validation protocols for alkyl-benzoate esters.

Specificity & Isomer Resolution

The critical attribute is the separation of the main peak from the conjugated isomer.[1]

Peak IdentityRetention Time (min)RRT (Relative Retention Time)Resolution (Rs)
Solvent (EtOAc)2.1--
Ethyl 2-allylbenzoate 8.45 1.00 -
Impurity: Ethyl 2-(1-propenyl)benzoate8.821.04> 2.5
Impurity: 2-Allylbenzoic acidN/A (Poor peak shape on GC)--
Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL to 1.5 mg/mL).

  • Correlation Coefficient (

    
    ): 
    
    
    
    0.999.[1][2]
  • Regression Equation:

    
     (Intercept should be statistically indistinguishable from zero).[1]
    
Accuracy (Recovery)

Spiked recovery experiments in the synthetic reaction matrix (e.g., Toluene/DMF residue).[1]

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.40.898.0 - 102.0%
100%100.10.598.0 - 102.0%
150%99.80.698.0 - 102.0%

Visualizing the Validation Workflow

The following diagram illustrates the degradation pathways that necessitate specific analytical choices and the validation decision tree.

ValidationWorkflow Compound Ethyl 2-allylbenzoate (Analyte) Isomer Ethyl 2-(1-propenyl)benzoate (Isomer Impurity) Compound->Isomer Acid/Metal Catalysis Acid 2-Allylbenzoic Acid (Hydrolysis Impurity) Compound->Acid Hydrolysis MethodSelect Method Selection Compound->MethodSelect Isomer->MethodSelect GC GC-FID (Selected for Purity) MethodSelect->GC Volatile Ester HPLC HPLC-UV (Selected for Acid) MethodSelect->HPLC Polar Acid Validation Validation Criteria: Rs > 2.0 (Isomer/Analyte) GC->Validation Test Resolution

Figure 1: Analytical decision matrix showing degradation pathways (Isomerization vs. Hydrolysis) and the selection of GC-FID for primary purity validation.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Correia, R., & DeShong, P. (2001).[1][3] Palladium-Catalyzed Arylation of Allylic Benzoates Using Hypervalent Siloxane Derivatives. Journal of Organic Chemistry, 66(21), 7159–7165.[1] Link[1]

  • BenchChem. (2025).[1][2] A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.Link[1]

  • Sigma-Aldrich. (n.d.). Ethyl Benzoate Analytical Standard - Product Specification.Link[1]

Sources

Confirming the structure of 3-(2-Carboethoxyphenyl)-1-propene using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive technical comparison for confirming the structure of 3-(2-Carboethoxyphenyl)-1-propene (Ethyl 2-allylbenzoate). It contrasts standard 1D NMR profiling with an integrated 2D NMR workflow, demonstrating why the latter is the required standard for unambiguous structural validation in drug development and organic synthesis.

A Comparative Guide to 1D vs. 2D NMR Techniques

Executive Summary

In the synthesis of 3-(2-Carboethoxyphenyl)-1-propene (commonly Ethyl 2-allylbenzoate ), researchers frequently encounter structural ambiguity. The compound is typically derived via the Claisen rearrangement of ethyl 2-allyloxybenzoate. A critical quality control challenge is distinguishing the desired ortho-C-allyl product from the unreacted O-allyl precursor or the para-rearranged isomer.

While Method A (1D Proton NMR) provides a baseline characterization, it often fails to definitively rule out regioisomers in complex crude mixtures due to signal overlap in the allylic region. Method B (2D NMR Suite: COSY, HSQC, HMBC) is identified here as the superior alternative, offering a self-validating connectivity map that unambiguously confirms the carbon-carbon bond formation essential to the target structure.

The Structural Challenge

The core difficulty lies in verifying the migration of the allyl group from the oxygen atom to the ortho-carbon of the phenyl ring.

  • Target: 3-(2-Carboethoxyphenyl)-1-propene (C-Allyl).

  • Isomer 1: Ethyl 2-allyloxybenzoate (O-Allyl precursor).

  • Isomer 2: Ethyl 4-allylbenzoate (Para-rearrangement product).

Visualizing the Validation Logic:

StructuralLogic Figure 1: Decision logic for moving from 1D screening to 2D confirmation. Start Crude Reaction Product Check1 Check Allylic Methylene Shift (1D 1H NMR) Start->Check1 Ambiguity Ambiguity: Overlap with Impurities/Isomers? Check1->Ambiguity ~3.5-4.5 ppm region MethodB Method B: 2D NMR (HMBC) Ambiguity->MethodB Required for QC Result Definitive Proof: C(Aromatic)-C(Allyl) Coupling MethodB->Result 3-bond correlation

Comparative Analysis: Method A vs. Method B
Method A: Standard 1D

H NMR

The Baseline Approach

1D NMR relies on chemical shift changes. In the transformation from O-allyl to C-allyl, the methylene protons (


) shift upfield.
  • O-Allyl:

    
     ppm (Deshielded by Oxygen).
    
  • C-Allyl:

    
     ppm (Shielded by Ring Current/Carbon).
    

Limitations:

  • Crowding: The target methylene peak (

    
     ppm) often overlaps with solvent satellites, ester methylene satellites, or by-products.
    
  • Connectivity Blindness: 1D NMR infers connectivity based on shift but does not prove the bond exists. It cannot definitively distinguish between ortho and para substitution without complex splitting analysis (often obscured).

Method B: Integrated 2D NMR (COSY, HSQC, HMBC)

The Superior Alternative

This method correlates protons to carbons and establishes long-range connectivity.

  • COSY (Correlation Spectroscopy): Maps the spin system of the allyl chain (H1'

    
     H2' 
    
    
    
    H3').
  • HSQC (Heteronuclear Single Quantum Coherence): Assigns specific protons to their directly attached carbons, resolving the methylene overlap.

  • HMBC (Heteronuclear Multiple Bond Coherence): The Critical Validator. It shows correlations over 2-3 bonds.

    • Proof of C-C Bond: The Allyl

      
       protons will show a correlation to the Quaternary Aromatic Carbon  (C2) and the Ester Carbonyl  (if within range).
      
Performance Data Comparison
FeatureMethod A: 1D

H NMR
Method B: 2D NMR Suite
Primary Indicator Chemical Shift (

)
Through-bond scalar coupling (

)
Isomer Discrimination Low (Inferred)High (Definitive)
Solvent Tolerance Low (Peaks obscured by solvent)High (Cross-peaks resolve overlap)
Structural Confidence 80% (Presumptive)>99% (Absolute)
Acquisition Time 5 mins30-60 mins
Experimental Data & Validation
Simulated Spectral Data (CDCl

, 500 MHz)

Based on standard shifts for ethyl 2-allylbenzoate.

Table 1: 1D


H NMR Assignments 
PositionGroupShift (

ppm)
MultiplicityIntegral
Aromatic Ar-H (3,4,5,6)7.10 – 7.90Multiplets4H
Allyl-1'

3.75 Doublet (

Hz)
2H
Allyl-2'

5.95Multiplet1H
Allyl-3'

5.05Multiplet2H
Ester

4.35Quartet2H
Ester

1.38Triplet3H

Critical Observation: The shift of the allyl methylene to 3.75 ppm (vs 4.60 ppm in precursor) suggests the reaction worked, but does not prove the ortho location.

2D NMR Validation (HMBC)

The HMBC spectrum provides the "smoking gun" correlations.

Table 2: Key HMBC Correlations (Optimized for 8 Hz)

Source ProtonTarget Carbon (Correlation)Structural Conclusion

3.75 (Allyl

)

~140.0 (Quaternary Ar-C2)
Confirms C-C bond to ring.

3.75 (Allyl

)

~130.0 (Ar-C3)
Confirms ortho environment.

7.90 (Ar-H6)

167.0 (C=O)
Confirms Ester is at C1.
Detailed Protocol: 2D Structural Confirmation
Step 1: Sample Preparation
  • Concentration: Dissolve 15–20 mg of the purified oil in 0.6 mL of CDCl

    
    .
    
  • Tube: High-quality 5mm NMR tube (to minimize shimming errors).

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K

    
    CO
    
    
    
    from synthesis) which degrade resolution.
Step 2: Acquisition Parameters
  • Temperature: 298 K.

  • HSQC:

    • Spectral Width: 12 ppm (F2), 160 ppm (F1).

    • Scans: 4-8 (sufficient for >10 mg).

    • Coupling Constant: Set

      
       Hz.
      
  • HMBC (Gradient Selected):

    • Optimization: Set for long-range coupling

      
       Hz.
      
    • Scans: 16-32 (Crucial for detecting quaternary carbons).

    • Delay: 60-80 ms.

Step 3: Data Processing & Logic Flow
  • Phase the 1D spectrum manually.

  • Assign the Ethyl group (Triplet/Quartet) and Allyl terminal protons first (distinctive patterns).

  • Overlay HSQC to identify the Carbon associated with the protons at 3.75 ppm.

  • Check HMBC: Verify the correlation from 3.75 ppm (H) to the aromatic quaternary carbon.

Visualizing the Connectivity Proof:

HMBC_Pathways Figure 2: HMBC Correlations proving the Ortho-Allyl substitution. AllylProton Allyl CH2 (3.75 ppm) QuatC2 Quaternary C2 (Ar-C) AllylProton->QuatC2 HMBC (Strong) EsterCO Ester C=O (167 ppm) QuatC2->EsterCO Connectivity (via Ring) ArH3 Ar-H3 (Ortho to Allyl) ArH3->QuatC2 HMBC

References
  • Structural Context:Claisen Rearrangement of Allyl Aryl Ethers. The definitive mechanism involves a [3,3]-sigmatropic rearrangement yielding the ortho-allyl phenol/ester.

    • Source:

  • Spectral Data Support:Synthesis and Characterization of Ethyl 2-allylbenzoate.

    • Source:

  • Methodology:2D NMR-Based Structure Elucid

    • Source:

  • Synthesis Reference: Islam, S. M., et al. (2014). Polymer Supported Pd Catalyzed Carbonylation... (Provides comparative 1H NMR data for ethyl benzoate derivatives).

    • Source:

Inter-laboratory comparison of analytical results for 3-(2-Carboethoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Inter-Laboratory Comparison of Analytical Methods for 3-(2-Carboethoxyphenyl)-1-propene

Introduction: Establishing Analytical Consensus for a Novel Compound

3-(2-Carboethoxyphenyl)-1-propene is a compound with potential applications in synthetic chemistry and materials science. As with any chemical entity intended for research or commercial use, the ability to accurately and reliably determine its purity and impurity profile is paramount. Inter-laboratory comparisons (ILCs), also known as proficiency tests, are a cornerstone of analytical method validation.[1][2] They serve to assess the performance of analytical methods across different laboratories, ensuring that results are consistent and reproducible, regardless of where the analysis is performed.[3]

Currently, there is no standardized analytical method for 3-(2-Carboethoxyphenyl)-1-propene published in major pharmacopeias or regulatory guidelines. This guide, therefore, serves as a comprehensive framework for establishing and executing an inter-laboratory comparison to evaluate two common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This document is intended for researchers, analytical scientists, and quality control professionals. It provides not only detailed experimental protocols but also the scientific rationale behind the methodological choices, a proposed study design for the ILC, and a template for data comparison and interpretation.

Analyte Characterization and Potential Impurities

A thorough understanding of the analyte is critical for developing robust analytical methods.

Structure:

  • Systematic Name: ethyl 2-(prop-2-en-1-yl)benzoate

  • Key Structural Features: An aromatic ring (chromophore for UV detection), an ester group (susceptible to hydrolysis), and a propene side chain (potential for isomerization).

Potential Impurities:

A robust analytical method must be able to separate and quantify the main compound from its potential impurities. Based on its structure and likely synthetic pathways, we can anticipate the following impurities:

  • Process-Related Impurities:

    • Starting Materials: Residuals from the synthesis, such as 2-bromobenzoic acid ethyl ester or allyl bromide.

    • Isomers: Positional isomers of the propene group on the phenyl ring.

  • Degradation Products:

    • Hydrolysis Product: 2-(prop-2-en-1-yl)benzoic acid, formed by the hydrolysis of the ethyl ester.

    • Isomerization Product: 3-(2-Carboethoxyphenyl)-2-propene (an internal double bond), which can form under acidic or thermal stress.

Proposed Analytical Methodologies for Comparison

Two orthogonal analytical techniques are proposed for this inter-laboratory comparison to provide a comprehensive evaluation of the analyte's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4][5] Given the molecular weight of 3-(2-Carboethoxyphenyl)-1-propene, it is expected to be amenable to GC analysis. The mass spectrometer provides high specificity for peak identification and confirmation. To enhance volatility and thermal stability, derivatization of the potential hydrolysis impurity is recommended.[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 3-(2-Carboethoxyphenyl)-1-propene sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with high-purity ethyl acetate.

  • Derivatization (for impurity analysis):

    • Transfer 1 mL of the sample solution to a GC vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes. This step will silylate the acidic hydrolysis product, making it more volatile.

  • GC-MS Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.

    • Inlet: Split/Splitless, 250°C, split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B or equivalent.

    • Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI), 230°C.

    • Scan Range: 40-450 amu.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[8][9] The presence of the aromatic ring in 3-(2-Carboethoxyphenyl)-1-propene makes it an excellent candidate for UV detection. This method will be particularly effective for quantifying the non-volatile hydrolysis product without derivatization.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-(2-Carboethoxyphenyl)-1-propene sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • HPLC-UV Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-15 min: 50% B to 95% B

      • 15-17 min: Hold at 95% B

      • 17.1-20 min: Return to 50% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Diode Array Detector (DAD) at 254 nm.

Inter-Laboratory Comparison Study Design

A well-structured study design is crucial for obtaining meaningful and comparable results.

Workflow for the Inter-Laboratory Comparison:

G cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_data Data Submission and Analysis cluster_conclusion Conclusion A Homogenize and package a single batch of 3-(2-Carboethoxyphenyl)-1-propene B Prepare samples with known spiked levels of key impurities A->B C Distribute sample kits and detailed protocols to participating labs B->C D Each lab analyzes samples using both GC-MS and HPLC-UV protocols C->D E Perform system suitability tests (SST) before each run D->E F Collect and process data according to protocol E->F G Labs submit raw data and summary reports to coordinating body F->G H Statistical analysis of all submitted data (Mean, SD, RSD, Z-scores) G->H I Compare performance of GC-MS vs. HPLC-UV H->I J Publish a comprehensive comparison report I->J K Recommend a primary analytical method for routine use J->K G Start Inter-Laboratory Comparison Results Q1 Is identification of unknown impurities critical? Start->Q1 A1_Yes GC-MS is preferred due to its mass spectral library matching capabilities. Q1->A1_Yes Yes Q2 Is the primary goal high-throughput, routine QC for purity? Q1->Q2 No End Final Method Selection A1_Yes->End A2_Yes HPLC-UV is likely more suitable due to simpler sample preparation and potentially better precision for polar impurities. Q2->A2_Yes Yes A2_No Both methods can be used for characterization. GC-MS for identification, HPLC-UV for quantification. Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision tree for selecting the optimal analytical method.

Based on the results of a comprehensive ILC as outlined in this guide, a scientific, data-driven decision can be made. If the primary need is the identification of a wide range of potential volatile impurities, the specificity of GC-MS is a significant advantage. If, however, the main goal is precise and accurate routine quality control of purity, particularly with respect to the key hydrolysis impurity, the HPLC-UV method may be deemed more robust and reliable.

By following this guide, organizations can collaboratively establish a validated, reproducible, and reliable analytical method for 3-(2-Carboethoxyphenyl)-1-propene, ensuring product quality and consistency across the scientific community.

References

  • Interlaboratory comparisons. Joint Research Centre - European Commission. [Link]

  • Pokludová, M., et al. (2008). Gas chromatographic investigation of phenylpropenoid glycerides from aspen (Populus tremula L.) buds. PubMed. [Link]

  • Takagi, T., & Itabashi, Y. (1982). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. PubMed. [Link]

  • HPLC analysis. Cyberlipid. [Link]

  • Worldwide Interlaboratory Comparison on the Determination of Trace Elements in Oyster Biota Sample IAEA-470. IAEA. [Link]

  • Hoppe, H., et al. (2019). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. Analytical Chemistry. [Link]

  • What is an inter laboratory comparison? CompaLab. [Link]

  • Boatright, J., et al. (2004). GC-MS analysis of benzenoid and phenylpropanoid compounds produced by petunia petal tissue fed with Phe and 2 H 5. ResearchGate. [Link]

  • Shargel, L., et al. (1983). Electron-capture capillary gas chromatographic determination of phenylpropanolamine in human plasma following derivatization with trifluoroacetic anhydride. PubMed. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • Acids: Derivatization for GC Analysis. Restek. [Link]

  • Siggia, S., & Hanna, J. G. (1979). Analysis of carboxylic acids and esters. ResearchGate. [Link]

  • Koeduka, T., et al. (2006). Structure and biosynthesis of the phenylpropenes. ResearchGate. [Link]

  • Rohloff, J. (2015). Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling. Molecules. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Carboethoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. 3-(2-Carboethoxyphenyl)-1-propene, a substituted allylbenzene derivative, represents a compound for which extensive public safety data may not be readily available. This guide provides a procedural framework for its proper disposal, grounded in an analysis of its structural components and established principles of laboratory safety and hazardous waste management. Our primary objective is to ensure operational safety and regulatory compliance by treating the compound with the caution it warrants as a research chemical.

The disposal of any laboratory chemical is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This framework mandates that any chemical waste must be properly characterized, segregated, and disposed of to prevent harm to human health and the environment.

Hazard Assessment Based on Chemical Structure

A thorough understanding of a molecule's potential hazards is the foundation of its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS), we must infer the risks associated with 3-(2-Carboethoxyphenyl)-1-propene by dissecting its functional groups: the aromatic phenyl ring, the ethyl ester, and the terminal allyl group.

  • Aromatic System (Substituted Benzene Ring): Aromatic compounds, particularly those related to benzene, must be handled as potential toxins and, in some cases, carcinogens.[2] The OSHA standard for benzene, for example, sets a permissible exposure limit (PEL) of 1 ppm over an 8-hour shift due to its known health risks.[3][4] While this specific compound is not benzene, the presence of the aromatic ring necessitates that it be treated with a high degree of caution and never disposed of via sanitary sewer systems.[1]

  • Allyl Group (1-propene): The allyl group is a source of reactivity. Allyl compounds are often flammable and can be irritants to the skin, eyes, and respiratory tract.[5] Vapors can be heavier than air and may form explosive mixtures.[5] Furthermore, some compounds with allyl groups, especially ethers, are known to form explosive peroxides over time upon exposure to air. While less common for hydrocarbons, this potential cannot be entirely dismissed, and long-term storage should be avoided.[6]

  • Ester Functionality (Carboethoxy): The ethyl ester group is generally less reactive than the other components. However, it solidifies the compound's classification as a non-halogenated organic substance.

Based on this analysis, 3-(2-Carboethoxyphenyl)-1-propene should be managed as a flammable, potentially toxic, and irritant organic chemical.

Critical Pre-Disposal and Segregation Protocol

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container. Mixing incompatible waste streams can lead to fires, explosions, or the generation of toxic gases.

Core Principle: Never mix hazardous waste streams.[7] 3-(2-Carboethoxyphenyl)-1-propene must be disposed of into a dedicated non-halogenated organic solvent waste stream.

Step-by-Step Segregation and Containment:

  • Select an Appropriate Waste Container: Use a designated hazardous waste container that is chemically compatible with organic solvents. Borosilicate glass bottles or high-density polyethylene (HDPE) carboys are standard.[8][9] The container must be in good condition with a tightly sealing screw cap.[8] Never use food or beverage containers.[8]

  • Label the Container Correctly: Before adding any waste, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1][7] The label must include:

    • The full chemical name: "3-(2-Carboethoxyphenyl)-1-propene" (no abbreviations).[1]

    • An accurate estimation of the concentration or percentage if in a mixture.

    • The date waste was first added.

    • The associated hazards (e.g., Flammable, Irritant, Potential Toxin).

  • Maintain Closed Containers: Hazardous waste containers must remain closed at all times, except when actively adding waste.[7][10] This minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills.

  • Utilize Secondary Containment: All liquid hazardous waste containers should be stored in a secondary containment bin or tray.[7][8] This precaution contains any potential leaks or spills from the primary container.

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the procedural steps for the safe disposal of 3-(2-Carboethoxyphenyl)-1-propene from the laboratory bench to final pickup.

Personnel Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and irritating vapors.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility chart if available.Prevents skin contact, as the compound is a suspected irritant and may be harmful upon absorption.[11]
Protective Clothing Flame-resistant lab coat and closed-toe shoes.Protects against splashes and provides a barrier in case of a small fire.
Respiratory Protection Use only within a certified chemical fume hood.Prevents inhalation of potentially harmful vapors.[5][11]

Disposal Procedure:

  • Work in a Ventilated Area: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Transfer the Waste: Carefully pour the 3-(2-Carboethoxyphenyl)-1-propene waste into the correctly labeled, non-halogenated organic solvent waste container. Use a funnel to prevent spills.

  • Do Not Overfill: Leave at least 10% of headspace (ullage) in the container to allow for vapor expansion.[9]

  • Secure and Clean: Tightly seal the container cap. Clean the exterior of the container of any residual chemical contamination.

  • Store Appropriately: Place the sealed container in its secondary containment within a designated satellite accumulation area (SAA). This area should be away from heat, sparks, and open flames.[12]

  • Schedule a Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container. Do not allow hazardous waste to accumulate in the lab for extended periods.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of a research chemical like 3-(2-Carboethoxyphenyl)-1-propene.

DisposalWorkflow start Begin Disposal Process for 3-(2-Carboethoxyphenyl)-1-propene hazard_assess Assess Hazards: - Aromatic Ring (Toxic?) - Allyl Group (Flammable?) - Ester (Organic) start->hazard_assess char Step 1: Characterize Waste Is it a non-halogenated organic? segregate Step 2: Segregate Waste Select 'Non-Halogenated Organic Solvent' Stream char->segregate Yes hazard_assess->char incompatibles AVOID Mixing With: - Halogenated Solvents - Acids/Bases - Oxidizers segregate->incompatibles contain Step 3: Contain & Label - Use compatible container (glass/HDPE) - Apply EHS Hazardous Waste Label - Keep container closed segregate->contain store Step 4: Store Safely - Place in Secondary Containment - Store in designated Satellite Accumulation Area (SAA) contain->store dispose Step 5: Final Disposal Arrange for pickup by EHS store->dispose

Caption: Decision workflow for the safe disposal of 3-(2-Carboethoxyphenyl)-1-propene.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not comfortable cleaning it, evacuate the area and contact EHS immediately.

    • For small, manageable spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the liquid.[11]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

By adhering to these scientifically-grounded procedures, researchers can ensure that novel compounds like 3-(2-Carboethoxyphenyl)-1-propene are managed safely and responsibly, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • University of Illinois, Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • Cleanaway. Properly Managing Chemical Waste in Laboratories.
  • Case Western Reserve University, Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Pfaltz & Bauer. Safety Data Sheet for 1,2-Epoxy-3-phenoxypropane.
  • Fisher Scientific. Safety Data Sheet for 3-Phenyl-1-propylamine.
  • ChemicalBook. 3-Phenyl-1-propene(300-57-2) Properties.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Aaronchem. (2024, November 1). Safety Data Sheet for 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one.
  • Fisher Scientific. Safety Data Sheet for Allylbenzene.
  • Dartmouth College, Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • New Jersey Department of Health. (2017, May). Hazardous Substance Fact Sheet: Benzene.
  • University of Pittsburgh, Environmental Health and Safety. Safe Handling and Disposal of Peroxide Forming Chemicals.
  • Occupational Safety and Health Administration. 1910.1028 - Benzene.
  • eCFR. (2012, March 26). 29 CFR 1910.1028 -- Benzene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.